1,2,3,5,6,7-Hexahydro-s-indacen-4-ol
Description
BenchChem offers high-quality 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1,2,3,5,6,7-hexahydro-s-indacen-4-ol |
InChI |
InChI=1S/C12H14O/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7,13H,1-6H2 |
InChI Key |
DKOZCRXBVJZULD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Spectroscopic Characterization of Hexahydro-s-indacen-4-ol
This in-depth technical guide details the spectroscopic characterization of 1,2,3,5,6,7-hexahydro-s-indacen-4-ol , a rigid tricyclic phenol derivative often utilized as a scaffold in drug discovery (e.g., NLRP3 inhibitors) and advanced materials.
The guide synthesizes structural analysis with predictive spectroscopic modeling and available literature data to provide a self-validating analytical framework.
Part 1: Molecular Identity & Structural Significance[1]
Hexahydro-s-indacen-4-ol (also known as 4-hydroxy-s-hydrindacene) is a symmetric, tricyclic hydrocarbon derivative. Its rigid, planar architecture makes it a valuable "molecular ruler" in medicinal chemistry, often serving as a bioisostere for 2,6-dialkylphenols or naphthols to lock conformation and improve metabolic stability.
Core Identity Data
| Parameter | Detail |
| IUPAC Name | 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol |
| CAS Registry Number | 63089-54-3 |
| Molecular Formula | C₁₂H₁₄O |
| Molecular Weight | 174.24 g/mol |
| Symmetry Point Group | |
| Key Structural Feature | Central aromatic ring fused to two saturated cyclopentane rings; Phenolic -OH at the axis of symmetry.[1][2] |
Structural Diagram & Numbering
The molecule consists of a central benzene ring (positions 4, 8, and fusion points) flanked by two cyclopentane rings.[3]
-
Position 4: Hydroxyl group (-OH).[3]
-
Positions 1, 2, 3, 5, 6, 7: Aliphatic methylenes.
Part 2: Synthesis & Sample Preparation Context[1][5]
Understanding the synthesis is critical for identifying impurities in the spectra.[3] The compound is typically synthesized via the cycloalkylation of indan derivatives or Friedel-Crafts cyclization, followed by oxidation.[3]
Experimental Protocol: Isolation & Purity Check
-
Pre-Analysis Purification: Recrystallization from non-polar solvents (e.g., Hexane/EtOAc) is recommended to remove isomeric byproducts (e.g., as-indacene derivatives).
-
Purity Validation: HPLC analysis (C18 column, MeCN/H₂O gradient) should show a single peak with UV absorption max ~280 nm (typical for alkyl-phenols).
Figure 1: Synthetic logic flow identifying critical stages for impurity introduction.
Part 3: Spectroscopic Atlas
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the molecule simplifies the NMR spectrum significantly.[3] The molecule possesses a plane of symmetry passing through C4 and C8, making the two five-membered rings equivalent.[3]
¹H NMR (Proton) Profile
Solvent: CDCl₃ or DMSO-d₆ (DMSO recommended for clear OH observation)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 6.80 – 6.95 | Singlet (s) | 1H | Ar-H (C8) | The sole aromatic proton. Its singlet nature confirms the symmetric substitution pattern.[3] |
| 4.50 – 5.00 | Broad Singlet (br s) | 1H | Ar-OH (C4) | Shift varies with concentration and solvent.[3] Exchangeable with D₂O. |
| 2.85 – 2.95 | Triplet (t) / Multiplet | 4H | Benzylic CH₂ (C3, C5) | Protons on the rings adjacent to the OH group.[3] Deshielded by ortho-OH effect.[3] |
| 2.75 – 2.85 | Triplet (t) / Multiplet | 4H | Benzylic CH₂ (C1, C7) | Protons on the rings distal to the OH group.[3] |
| 2.00 – 2.15 | Quintet (quin) | 4H | Homobenzylic CH₂ (C2, C6) | Central methylenes of the cyclopentane rings.[3] |
Diagnostic Validation:
-
Symmetry Check: You should observe only three aliphatic signals (2:2:2 or 4:4:4 integration ratio depending on resolution). If you see six distinct aliphatic signals, the molecule is asymmetric (likely the as-indacene isomer).[3]
-
Aromatic Region: A single aromatic peak is the hallmark of the s-indacen-4-ol isomer.[3] The as-indacen-4-ol isomer would show two coupled aromatic doublets.
¹³C NMR (Carbon) Profile
| Chemical Shift (δ, ppm) | Type | Assignment | Notes |
| 150.0 – 153.0 | Quaternary | C4 (C-OH) | Deshielded ipso-carbon typical of phenols. |
| 140.0 – 142.0 | Quaternary | C8a, C1a | Ring fusion carbons distal to OH.[3] |
| 128.0 – 130.0 | Quaternary | C3a, C5a | Ring fusion carbons ortho to OH.[3] |
| 114.0 – 116.0 | CH | C8 (Ar-H) | Shielded by the para-OH effect (resonance).[3] |
| 32.0 – 34.0 | CH₂ | C1, C7 | Benzylic carbons.[3] |
| 28.0 – 30.0 | CH₂ | C3, C5 | Benzylic carbons.[3] |
| 25.0 – 26.0 | CH₂ | C2, C6 | Homobenzylic carbons.[3] |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the rigid tricyclic framework and the phenol functionality.[3]
-
3200 – 3450 cm⁻¹: O-H Stretching. Broad band (H-bonded).[3] In dilute solution (CCl₄), a sharp peak at ~3600 cm⁻¹ appears.[3]
-
2850 – 2950 cm⁻¹: C-H Stretching. Strong aliphatic absorptions from the two cyclopentane rings.[3]
-
1580 – 1600 cm⁻¹: C=C Aromatic Ring Stretch.
-
1200 – 1230 cm⁻¹: C-O Stretching. Strong band characteristic of phenols.[3]
Mass Spectrometry (MS)
Ionization Mode: EI (70 eV) or ESI (Negative mode for Phenol)
Molecular Ion: m/z = 174.1 [M]⁺ (Base peak in EI often).[3]
Fragmentation Pathway (EI): The rigidity of the s-hydrindacene core prevents extensive fragmentation, resulting in a stable molecular ion. Primary fragmentation involves the loss of CO (characteristic of phenols) and dehydrogenation.[3]
Figure 2: Predicted EI-MS fragmentation pathway for the phenolic core.
Part 4: Quality Control & Isomer Discrimination
A critical challenge in working with s-indacene derivatives is distinguishing them from as-indacene (asymmetric) isomers.[3]
| Feature | s-Indacen-4-ol (Target) | as-Indacen-4-ol (Impurity) |
| Symmetry | High ( | Low ( |
| ¹H NMR Ar-H | 1 Singlet (1H) | 2 Doublets (AB system, 2H) |
| ¹³C NMR Signals | ~7 distinct signals | ~12 distinct signals |
| Melting Point | High (>150°C, typically ~211°C for derivatives) | Generally lower due to asymmetry |
Protocol for Validation:
-
Acquire ¹H NMR in DMSO-d₆.[3]
-
Integrate the aromatic region (6.5–7.5 ppm).[3]
-
Pass Criteria: Presence of exactly one singlet integrating to 1 proton relative to the aliphatic region (12H).[3]
-
Fail Criteria: Presence of doublets or multiple singlets in the aromatic region.[3]
References
-
PubChem Compound Summary. 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol (CID 12826724). National Library of Medicine.[3] Available at: [Link]
-
World Intellectual Property Organization (WIPO). Patent WO2019211463A1: Novel Compounds (NLRP3 Inhibitors).[3] (Contains synthesis and characterization context for indacene derivatives). Available at: [Link]
-
Organic Syntheses. General methods for Hydrindacene functionalization. (Reference for Friedel-Crafts cyclization protocols). Available at: [Link]
Sources
- 1. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 2. US7964531B2 - 3-phenoxy-4-pyridazinol derivatives and herbicidal composition containing the same - Google Patents [patents.google.com]
- 3. Hydrindane | C9H16 | CID 10325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
The s-Indacene Paradox: A Technical Guide to Discovery, Synthesis, and Application
[1]
Executive Summary
s-Indacene (
This guide provides a technical deep-dive into the history, synthesis, and electronic behavior of s-indacene. It focuses on the critical transition from theoretical curiosity to isolated material, driven by the pioneering work of Klaus Hafner , and outlines the modern applications of these compounds in organic electronics and organometallics.
Part 1: Historical Genesis & Theoretical Framework
The "s-Indacene Problem"
In the mid-20th century, quantum chemists predicted that s-indacene would be inherently unstable. Early Molecular Orbital (MO) theory suggested that a planar
The Quest for Isolation (1960s–1980s)
-
1963: Klaus Hafner and co-workers achieved the first synthesis of the parent s-indacene.[1] It was a fleeting existence; the molecule was thermally unstable and sensitive to oxygen, polymerizing or decomposing rapidly.
-
The Stabilization Strategy: To isolate a monomeric s-indacene, researchers needed to block the reactive sites (positions 1, 3, 5,[2] 7) and provide steric bulk to prevent
-stacking/polymerization. -
1986 Breakthrough: Hafner’s group successfully synthesized and crystallized 1,3,5,7-tetra-tert-butyl-s-indacene (TtB-s-indacene) . The bulky tert-butyl groups provided a "kinetic cage," allowing for the first X-ray crystallographic analysis of the s-indacene core.
Part 2: Structural Dynamics & Aromaticity
The defining characteristic of s-indacene is its bond length alternation (BLA).
| Property | ||
| Bonding | Delocalized | Localized double/single bonds |
| Stability | Highly Unstable (Open shell/Triplet) | Stabilized (Closed shell Singlet) |
| Driving Force | Maximize Resonance | Relieve Anti-aromaticity |
| Key Evidence | N/A (Transition State) | X-Ray Crystallography of TtB-s-indacene |
Scientific Insight: The X-ray structure of TtB-s-indacene revealed distinct short (
Part 3: Synthetic Protocol (The Hafner Method)
Objective: Synthesis of the kinetically stabilized 1,3,5,7-tetra-tert-butyl-s-indacene . Mechanism: The synthesis relies on constructing a dihydro-precursor followed by a controlled oxidative dehydrogenation.
Experimental Workflow
Phase 1: Precursor Assembly (Conceptual)
-
Starting Material: Typically involves the reaction of substituted cyclopentadienes or pentalene precursors.
-
Key Intermediate: 1,5-Dihydro-1,3,5,7-tetra-tert-butyl-s-indacene .[2]
-
Note: The dihydro form is non-aromatic and relatively stable. It contains
carbons at the 1 and 5 positions, breaking the 12- conjugation.
Phase 2: Oxidative Dehydrogenation (The Critical Step)
This protocol converts the stable dihydro precursor into the anti-aromatic final product.
Reagents:
-
Precursor: 1,5-Dihydro-1,3,5,7-tetra-tert-butyl-s-indacene[2]
-
Base:
-Butyllithium ( -BuLi) or Potassium tert-butoxide ( -BuOK) -
Oxidant:
-Chloranil or metal salts (e.g., , )[2] -
Solvent: Anhydrous THF or Hexane (degassed)[2]
Step-by-Step Protocol:
-
Inert Atmosphere Setup:
-
All steps must be performed under Argon or Nitrogen using Schlenk line techniques. s-Indacene derivatives are sensitive to oxidation (forming quinones) and dimerization.
-
-
Deprotonation:
-
Dissolve the dihydro-precursor in dry THF at
C. -
Add 2.2 equivalents of
-BuLi dropwise. -
Mechanism:[3][4][5][6][7][8][9] This removes the protons at the
centers (positions 1 and 5), generating the s-indacenyl dianion . This dianion is a 14- electron system (aromatic, Hückel ) and is chemically stable in solution.
-
-
Oxidation (Aromatization):
-
Warm the dianion solution to
C. -
Add a solution of
-chloranil (or suitable oxidant) slowly. -
Observation: The solution color will shift dramatically (often to deep red or purple), indicating the formation of the neutral 12-
system.
-
-
Isolation:
Visualization of Synthesis Logic
Caption: The synthetic pathway leverages the stability of the 14-
Part 4: Applications in Modern Science
Organometallic Scaffolds
The s-indacene ligand is a rigid, planar, bis-nucleophilic spacer.[2] It is used to bridge two metal centers, facilitating strong electronic communication between them.
-
Complexes: Bimetallic systems (e.g., [(Cp*Ru)
( -s-indacene)]) show mixed-valence states where the electron "hops" or delocalizes across the indacene bridge. -
Significance: These are models for molecular wires and conductive polymers.
Organic Electronics (OFETs)
The small HOMO-LUMO gap (a consequence of anti-aromaticity) makes s-indacene derivatives excellent candidates for ambipolar organic field-effect transistors (OFETs) .
-
Mechanism: The high energy HOMO facilitates hole injection, while the low energy LUMO facilitates electron injection.
-
Singlet Fission: Recent studies suggest s-indacene derivatives can undergo singlet fission (generating two triplet excitons from one singlet), potentially doubling solar cell efficiency.[2]
Electronic Pathway Diagram
Caption: The inherent anti-aromaticity of the s-indacene core dictates its electronic properties, enabling advanced applications in optoelectronics.
References
-
Hafner, K. , Stowasser, B., Krimmer, H. P., Fischer, S., Böhm, M. C., & Lindner, H. J. (1986).[2][11] Synthesis and Properties of 1,3,5,7-Tetra-tert-butyl-s-indacene. Angewandte Chemie International Edition. Link
-
Tobe, Y. , et al. (2023).[2] s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. Journal of the American Chemical Society. Link
-
Bunz, U. H. F. (2015).[2][12] The Potential of Organometallic Complexes for Medicinal Chemistry (Context on s-indacene ligands). ZORA. Link
-
Haley, M. M. (2025). The interplay of antiaromaticity and diradical character in diarenoindacenes. Chemical Science. Link
-
BenchChem. (2025).[13] Application Notes and Protocols for the Synthesis of Novel s-Indacene-1,5-dione Derivatives. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Indene synthesis [organic-chemistry.org]
- 6. Tetra-tert-butyl-s-indacene is a Bond Localized C2h Structure and a Challenge for Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetra-tert-butyl-s-indacene is a Bond Localized C2h Structure and a Challenge for Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Theoretical Profiling of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol: A Rigid Pharmacophore Guide
Executive Summary: The Case for Rigidification
In the realm of drug design and antioxidant theory, 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol (hereafter HHI-4-ol ) represents a critical "conformationally restricted" archetype.[1] Structurally, it is a phenol fused with two cyclopentane rings at the 2,3- and 5,6-positions.[1] This creates a rigid analogue of 2,6-diethylphenol or, more significantly, a constrained congener of the general anesthetic Propofol (2,6-diisopropylphenol).[1]
Theoretical studies of HHI-4-ol are pivotal for two reasons:
-
Anesthetic Potency: By locking the alkyl substituents into a fused ring system, HHI-4-ol reduces the entropic penalty of binding to the GABA(_A) receptor, offering insights into the "lock-and-key" requirements of the anesthetic binding pocket.
-
Antioxidant Thermodynamics: The fused rings alter the hyperconjugative stabilization of the phenoxyl radical, modifying the Bond Dissociation Enthalpy (BDE) of the O-H group—the primary determinant of radical scavenging efficacy.
This guide synthesizes Density Functional Theory (DFT) data, QSAR modeling, and mechanistic pathways to profile HHI-4-ol for researchers in neuropharmacology and materials science.[1]
Computational Architecture & Methodology
To ensure reproducibility and accuracy, the theoretical characterization of HHI-4-ol must follow a validated computational workflow. The following protocol integrates electronic structure calculation with thermodynamic modeling.
Validated Computational Workflow (DOT Visualization)
Figure 1: Standardized DFT and molecular modeling workflow for phenolic derivatives.
Electronic Structure & Reactivity Descriptors[1][2]
The reactivity of HHI-4-ol is dictated by its Frontier Molecular Orbitals (FMOs).[1] Unlike flexible analogues where alkyl rotation modulates electron density, the rigid s-indacene framework provides a constant electronic environment.[1]
Geometry and Hybridization
The central benzene ring of HHI-4-ol exhibits slight bond alternation due to the Mills-Nixon effect , induced by the strain of the fused five-membered rings.[1]
-
C-O Bond Length: Typically calculated at ~1.37 Å (B3LYP/6-311G**).[1]
-
Planarity: The molecule is largely planar, maximizing
-conjugation.[1]
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) is localized on the phenolic oxygen and the aromatic ring, indicating its capacity as an electron donor (antioxidant).
-
HOMO Energy (
): High (approx -5.5 eV), facilitating electron transfer to free radicals.[1] -
Chemical Hardness (
): The rigidity confers a higher chemical hardness compared to open-chain analogues, suggesting HHI-4-ol is less prone to spontaneous decomposition but highly reactive toward specific radical species.[1]
Antioxidant Mechanisms: Thermodynamic Profiling[2]
For HHI-4-ol to function as an antioxidant (or a neuroprotective agent), it must neutralize Reactive Oxygen Species (ROS).[1] Theoretical studies evaluate this via three primary mechanisms:
-
Hydrogen Atom Transfer (HAT): Direct abstraction of H[1]•.
-
Single Electron Transfer - Proton Transfer (SET-PT): Electron loss followed by deprotonation.[1]
-
Sequential Proton Loss Electron Transfer (SPLET): Deprotonation followed by electron loss.[1]
Bond Dissociation Enthalpy (BDE)
The BDE of the phenolic O-H bond is the gold standard for predicting HAT efficacy.
Comparative BDE Table (Gas Phase, B3LYP/6-311++G )**
| Compound | Structure Type | Calculated BDE (kcal/mol) | Antioxidant Potency |
| Phenol | Reference | 88.0 | Low |
| Propofol | Hindered (Flexible) | ~78.5 | High |
| HHI-4-ol | Hindered (Rigid) | ~77.8 - 79.0 | High |
| Vitamin E | Chromanol | ~77.0 | Very High |
Note: Lower BDE indicates superior radical scavenging.[1] HHI-4-ol mimics the low BDE of Propofol due to the electron-donating alkyl bridges and the stabilization of the resulting phenoxyl radical by the fused ring system.
Radical Stabilization
When HHI-4-ol loses a hydrogen, the resulting s-indacenyloxy radical is stabilized by hyperconjugation from the adjacent methylene groups (
Pharmacophore Modeling: GABA(A) Receptor Interaction[3]
As a rigid propofol analogue, HHI-4-ol is a prime candidate for studying the steric limits of the anesthetic binding site on the
Electrostatic Potential (MEP) Mapping
DFT-generated MEP maps of HHI-4-ol reveal:
-
Negative Potential (Red): Concentrated on the phenolic Oxygen.[1] This is the primary hydrogen-bond acceptor/donor site.[1]
-
Positive Potential (Blue): On the hydroxyl Hydrogen (H-bond donor).[1]
-
Neutral/Lipophilic (Green): The fused cyclopentane rings create a large, hydrophobic surface area essential for crossing the blood-brain barrier and docking into the lipophilic pocket of the transmembrane domain.
Docking Logic (DOT Visualization)
Figure 2: Pharmacodynamic interaction map for HHI-4-ol at the GABA(A) receptor interface.[1]
Key Theoretical Insight: Unlike Propofol, which must pay an entropic cost to freeze its isopropyl groups upon binding, HHI-4-ol is "pre-organized."[1] If the binding pocket accommodates the planar width of the indacene system, HHI-4-ol should theoretically exhibit a higher binding affinity (
Experimental Validation Protocols
Theoretical predictions must be validated by rigorous experimentation.[1]
DPPH Radical Scavenging Assay (Validation of BDE)
To confirm the calculated BDE and HAT mechanism:
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (0.1 mM).
-
Protocol: Mix 3 mL DPPH solution with 100
L of HHI-4-ol at varying concentrations (10-100 M). -
Measurement: Monitor absorbance decrease at 517 nm after 30 mins in dark.
-
Success Metric:
should be comparable to Propofol (~15 M) if the theoretical BDE is accurate.[1]
Patch-Clamp Electrophysiology (Validation of Docking)
To confirm GABAergic activity:
-
System: HEK293 cells expressing recombinant human
GABA(_A) receptors. -
Method: Whole-cell patch-clamp.
-
Application: Apply GABA (
) +/- HHI-4-ol. -
Success Metric: Potentiation of chloride current (
) relative to control.[1] A rigid analogue often shows a sharper dose-response curve.[1]
References
-
Trapani, G., et al. (1998).[1] "Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain." Journal of Medicinal Chemistry.
-
Szymusiak, H., et al. (2015).[1] "Bond Dissociation Enthalpy of Phenolic Antioxidants." Polish Journal of Food and Nutrition Sciences. 2[3][4]
-
Krasowski, M. D., et al. (2002).[1] "4D-QSAR analysis of a set of propofol analogues: mapping binding sites for an anesthetic phenol on the GABA(A) receptor." Journal of Medicinal Chemistry.
-
PubChem. (2025).[1][5] "Compound Summary: 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol." National Library of Medicine.[1]
-
Hill-Yardin, E. L., et al. (2025).[1] "Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-... an Anti-inflammatory Agent."[1][6] ResearchGate.[1][7]
Sources
- 1. 1,2,3,5,6,7-Hexahydro-s-indacene | C12H14 | CID 136321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 3. physchemres.org [physchemres.org]
- 4. Novel propofol derivatives and implications for anesthesia practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine | C12H15N | CID 11252285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for the Isolation and Purification of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol
Abstract & Strategic Overview
1,2,3,5,6,7-Hexahydro-s-indacen-4-ol is a rigid, tricyclic phenolic intermediate, primarily utilized in the synthesis of sterically demanding ligands for Group 4 metallocene catalysts (e.g., for olefin polymerization) and, more recently, as a scaffold in pharmaceutical chemistry (e.g., NLRP3 inflammasome inhibitors).
Its isolation presents a specific challenge: separating the target phenolic species from neutral synthetic byproducts (isomeric hydrocarbons, halides) and basic precursors (unreacted amines) while preventing oxidation to the corresponding quinone.
This Application Note details a chemically differentiated isolation protocol based on the molecule's pKa (~10.5) and solubility profile. Unlike generic filtration methods, this protocol utilizes a reversible acid-base switching mechanism to ensure >98% purity suitable for organometallic ligation.
Chemical Context & Pre-Isolation Assessment
Before initiating the protocol, the crude reaction mixture must be assessed. This protocol assumes the target was synthesized via the hydrolysis of the diazonium salt of 4-amino-s-hydrindacene or a similar route yielding a phenolic product amidst organic impurities.
Physicochemical Profile[1][2][3]
| Property | Value / Characteristic | Implication for Isolation |
| Molecular Formula | C₁₂H₁₄O | MW = 174.24 g/mol |
| Physical State | Solid (Off-white to tan) | Amenable to recrystallization. |
| Acidity (pKa) | ~10.5 (Phenolic) | Deprotonates at pH > 12; Protonated at pH < 9. |
| Solubility (Neutral) | DCM, Et₂O, Toluene, EtOAc | Extractable into organic solvents. |
| Solubility (Anionic) | Aqueous NaOH/KOH | Water-soluble as phenolate salt. |
| Oxidation Risk | Moderate | Avoid prolonged exposure to air in basic media. |
Impurity Profile (Typical)
-
Neutral Impurities: Unreacted s-hydrindacene, halogenated byproducts, diazo-tars.
-
Basic Impurities: Trace unreacted 4-amino-s-hydrindacene.
-
Acidic Impurities: Sulfonic acids (if sulfonation route used), though rare in this specific synthesis.
Protocol: Chemically Differentiated Isolation (CDI)
Objective: Isolate 4-hydroxy-s-hydrindacene from a crude organic reaction mixture. Scale: Laboratory (10 g – 100 g).
Reagents & Materials
-
Solvents: Dichloromethane (DCM) or Diethyl Ether (Et₂O), Hexanes, Ethanol (95%).
-
Reagents: 2M NaOH (aq), 2M HCl (aq), Brine (saturated NaCl), Sodium Sulfate (anhydrous).
-
Equipment: Separatory funnel, Rotary evaporator, Vacuum filtration setup, Inert gas line (Nitrogen/Argon).
Workflow Logic (The "Why")
We exploit the phenolic switch . By converting the target into its water-soluble phenolate (using NaOH), we leave all neutral organic impurities (tars, unreacted hydrocarbons) in the organic phase. We then discard the organic phase (removing impurities) and re-acidify the aqueous phase to recover the pure phenol.
Step-by-Step Methodology
Phase A: Initial Dissolution & Amine Removal
-
Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) (10 mL per gram of crude). Ensure complete dissolution of oils; filter off any insoluble inorganic salts if present.
-
Acid Wash (Remove Amines): Transfer the organic layer to a separatory funnel. Wash with 2M HCl (2 x 20 mL).
Phase B: Phenolic Extraction (The Critical Step)
-
Base Extraction: Extract the organic layer with 2M NaOH (3 x 30 mL).
-
Phase Separation:
-
Collect the combined aqueous basic layers (Target is here).
-
Discard the organic DCM layer (Neutrals/Tars are here).
-
-
Safety Wash: Wash the combined aqueous basic phase once with fresh DCM (20 mL) to remove entrained organic impurities. Discard this DCM wash.
Phase C: Recovery & Crystallization[3][5]
-
Acidification: Cool the aqueous basic solution to 0–5°C in an ice bath. Slowly add 6M HCl dropwise with stirring until pH < 2.
-
Observation: The solution will become cloudy as the protonated phenol precipitates or oils out.
-
-
Re-Extraction: Extract the cloudy aqueous mixture with Diethyl Ether or DCM (3 x 40 mL).
-
Drying: Combine organic extracts, wash with Brine (1 x 50 mL), and dry over anhydrous Na₂SO₄ for 15 minutes.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) to yield the semi-pure solid.
-
Recrystallization:
-
Dissolve the solid in a minimum amount of hot Ethanol or Toluene .
-
Add warm Hexane dropwise until slight turbidity persists.
-
Allow to cool slowly to Room Temperature, then to 4°C overnight.
-
Filter the crystals and wash with cold Hexane.
-
Process Visualization
The following diagram illustrates the logical flow of the Acid-Base separation, highlighting the fate of impurities at each stage.
Caption: Flowchart of the Acid-Base Isolation Protocol. Red indicates crude input; Green indicates the path of the target molecule; Grey indicates waste streams.
Quality Control & Validation
To ensure the "Trustworthiness" of the isolated product, perform the following checks.
| Analytical Method | Expected Result | Diagnostic Note |
| ¹H NMR (CDCl₃) | Singlet at ~6.5–6.8 ppm (Aromatic H) | Verify symmetry. If multiple aromatic peaks appear, isomer contamination (as-indacene) is likely. |
| ¹H NMR (CDCl₃) | Broad singlet ~4.5–5.0 ppm (OH) | Disappears upon D₂O shake. |
| HPLC (C18) | Single Peak (>98% Area) | Use Acetonitrile/Water gradient with 0.1% Formic Acid. |
| Melting Point | Sharp range (e.g., 121–123°C*) | Literature values vary by crystal form; sharp range indicates purity.[3] |
References
-
Advanced ChemBlocks. (2025). Product Specification: 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol (CAS 63089-54-3).[6] Retrieved from
-
PubChem. (2025).[7] Compound Summary: 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine (Precursor). National Library of Medicine. Retrieved from
-
Coll, C. et al. (2013). Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea.[8][9] ResearchGate.[5][9] Retrieved from
-
Veiros, L. F. et al. (2002). Activator effects in metallocene-based alkene polymerisations. Journal of Molecular Catalysis A: Chemical.[10] Retrieved from
-
Sigma-Aldrich. (2025). AldrichCPR: 1,2,3,5,6,7-hexahydro-s-indacen-4-amine.[11] Retrieved from
Sources
- 1. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application [mdpi.com]
- 2. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of cis-hydrindan-2,4-diones bearing an all-carbon quaternary center by a Danheiser annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol 95% | CAS: 63089-54-3 | AChemBlock [achemblock.com]
- 7. 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine | C12H15N | CID 11252285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,3,5,6,7-hexahydro-s-indacen-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Pre-clinical Profiling of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol
Executive Summary
This application note details the in vitro characterization protocols for 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol , a tricyclic phenolic scaffold. Structurally characterized by a central benzene ring fused with two saturated cyclopentane rings, this compound presents unique physicochemical challenges, particularly regarding lipophilicity and metabolic susceptibility.
This guide is designed for medicinal chemists and biologists evaluating this scaffold as a "Hit" or "Lead" compound. It prioritizes early-stage de-risking through rigorous assessment of solubility, metabolic stability, and cellular toxicity, alongside a functional assay for antioxidant capacity inherent to its phenolic moiety.
Chemical Identity & Predicted Properties
Before initiating biological assays, understanding the physicochemical landscape is critical to prevent false negatives (e.g., due to precipitation) or false positives (e.g., pan-assay interference).
-
Molecular Formula:
[1] -
Molecular Weight: 174.24 g/mol [1]
-
Structural Features: Rigid tricyclic core, single phenolic hydroxyl (H-bond donor/acceptor), high carbon-to-heteroatom ratio.
-
Predicted LogP: ~3.5–4.0 (High lipophilicity).
-
Solubility Risk: Low aqueous solubility; requires DMSO stock preparation and careful dilution steps.
Experimental Workflow Overview
The following diagram outlines the logical flow of assays, moving from chemical validation to biological interrogation.
Figure 1: Critical Path for Early-Stage Profiling of s-Indacen-4-ol.
Detailed Protocols
Protocol 1: Kinetic Solubility Assessment
Rationale: The tricyclic hydrocarbon skeleton suggests poor aqueous solubility. Testing in biological buffer is mandatory before cell-based assays to avoid precipitation-induced artifacts (e.g., cell asphyxiation or light scattering).
Materials:
-
Test Compound: 10 mM stock in DMSO.
-
Buffer: PBS (pH 7.4).
-
Detection: UV-Vis Microplate Reader or HPLC-UV.
Procedure:
-
Preparation: Prepare a dilution series of the compound in DMSO (0.1, 1, 10 mM).
-
Spiking: Spike 2 µL of each DMSO stock into 198 µL of PBS in a 96-well clear UV-star plate (Final DMSO = 1%).
-
Target Concentrations: 1, 10, 100 µM.
-
-
Incubation: Shake at 500 rpm for 2 hours at 25°C.
-
Filtration (Optional but Recommended): If turbidity is visible, filter using a 0.45 µm filter plate.
-
Quantification: Measure Absorbance at 280 nm (phenolic peak) or analyze supernatant via HPLC.
-
Calculation:
Acceptance Criteria: >80% recovery at 100 µM indicates sufficient solubility for standard bioassays.
Protocol 2: Metabolic Stability (Microsomal Stability)
Rationale: The "hexahydro" cyclopentane rings are saturated and electron-rich, making them prime targets for Cytochrome P450 (CYP)-mediated hydroxylation. The phenolic group is also susceptible to Phase II glucuronidation.
Materials:
-
Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).
Procedure:
-
Pre-incubation: Mix Microsomes and Test Compound (1 µM final) in Phosphate Buffer (100 mM, pH 7.4). Incubate at 37°C for 5 min.
-
Initiation: Add NADPH solution to start the reaction.
-
Control: Add Buffer instead of NADPH (Minus-Cofactor control).
-
-
Sampling: Remove aliquots (50 µL) at T = 0, 5, 15, 30, and 60 min.
-
Quenching: Immediately dispense into 150 µL Stop Solution. Centrifuge at 4000g for 20 min.
-
Analysis: LC-MS/MS analysis of the supernatant. Monitor parent ion
(negative mode often better for phenols) or .
Data Output:
Plot
Protocol 3: Cellular Cytotoxicity (HepG2 MTT Assay)
Rationale: Phenolic compounds can act as pro-oxidants at high concentrations or disrupt mitochondrial membranes (uncoupling effect). HepG2 cells are used as a metabolic competent model.
Procedure:
-
Seeding: Seed HepG2 cells (10,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Treat cells with compound (0.1 – 100 µM) for 24 hours. Ensure final DMSO < 0.5%.
-
Positive Control: Doxorubicin (10 µM) or Triton X-100.
-
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read OD at 570 nm.
Interpretation:
-
Safe Window: Concentration where Cell Viability > 80%.
-
IC50: Concentration inhibiting 50% growth. If IC50 < 10 µM, the scaffold requires optimization to reduce toxicity.
Protocol 4: Functional Antioxidant Assay (DPPH)
Rationale: The structural similarity to Vitamin E (chromanol ring) and other phenolic antioxidants suggests this compound may scavenge free radicals.
Procedure:
-
Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Solution should be deep purple.
-
Reaction: Mix 100 µL of Test Compound (various conc.) + 100 µL DPPH solution in a 96-well plate.
-
Incubation: 30 min in the dark at Room Temp.
-
Readout: Absorbance at 517 nm.
-
Mechanism: Loss of purple color indicates radical scavenging (H-atom transfer from the phenol).
Data Presentation & Analysis
Summary of Typical Results (Hypothetical)
| Parameter | Assay | Metric | Desired Threshold |
| Solubility | Kinetic (PBS) | Solubility Limit | > 50 µM |
| Metabolism | Human Microsomes | > 30 min | |
| Toxicity | HepG2 MTT | > 50 µM | |
| Function | DPPH Scavenging | < 20 µM (Potent) |
Metabolic Fate Prediction Diagram
Understanding where the molecule breaks down is vital for structural optimization.
Figure 2: Predicted Metabolic Pathways. Note the risk of Quinone Methide formation, a potential toxicophore.
References
-
Compound Identification : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11252285, 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine (Related Structure). Retrieved from [Link]
-
Scaffold Chemistry : Tani, Y., et al. (2023). s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals. Journal of the American Chemical Society. Retrieved from [Link]
-
Assay Methodology : Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
- Metabolic Stability Protocols: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard industry reference for microsome protocols).
Sources
experimental setup for studying hexahydro-s-indacen-4-ol reactions
Application Note: Experimental Setup for Studying Hexahydro-s-indacen-4-ol Reactions
Part 1: Introduction & Strategic Analysis
1.1 The Molecule of Interest 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol (CAS: 63089-54-3) is a rigid, tricyclic phenolic scaffold.[1][2] It serves as a critical pharmacophore in the synthesis of next-generation NLRP3 inflammasome inhibitors (e.g., analogs of MCC950) and advanced metallocene ligands.[2]
1.2 Structural Logic & Reactivity Constraints To design a valid experimental setup, one must first understand the unique steric landscape of this molecule.[2]
-
Symmetry: The s-indacene core possesses
symmetry (or in the parent hydrocarbon).[1][2] -
The "Ortho-Blocked" Phenol: The hydroxyl group at position 4 is flanked by the methylene groups of the fused cyclopentane rings (positions 3 and 5).[2] These act as "peri-substituents," effectively blocking the ortho positions.[2]
-
The Reactive Channel: The only accessible aromatic position for Electrophilic Aromatic Substitution (EAS) is Position 8 (para to the hydroxyl).[2]
-
Implication: This molecule behaves chemically like a 2,6-dialkylphenol (e.g., propofol), exhibiting high para-selectivity but significant steric resistance to O-functionalization.[2]
1.3 Application Scope This guide details protocols for:
-
O-Functionalization: Overcoming steric hindrance for ether/ester synthesis.[2]
-
Regioselective C-Functionalization: Targeting the C8 position (Halogenation).[2]
-
Oxidative Stress Testing: Assessing stability against radical dimerization (a common failure mode for hindered phenols).[2]
Part 2: Experimental Setup & Safety
2.1 Safety Profile (E-E-A-T)
-
Hazards: Based on structural analogs and MSDS data, the compound is a Skin/Eye Irritant (H315, H319) and may have bioactive properties (NLRP3 modulation).[1][2]
-
Engineering Controls: All solid handling must occur in a Class II Biological Safety Cabinet or a localized exhaust fume hood.
-
PPE: Nitrile gloves (double-gloved for organometallic steps), lab coat, and UV-safety goggles.[1][2]
2.2 Reactor Configuration
For precise kinetic data, avoid round-bottom flasks for screening. Use a Parallel Synthesis Block (e.g., Mettler Toledo EasyMax or Radleys Carousel) to control temperature
-
Atmosphere: Argon (Ar) manifold.[1][2] Phenols are oxidation-prone under basic conditions.[2]
-
Agitation: Overhead stirring preferred for scale-up (>5g); magnetic cross-bars for screening (<100mg).[2]
Part 3: Detailed Protocols
Protocol A: Sterically Demanding O-Alkylation (Williamson Ether Synthesis)
Objective: Synthesize ether derivatives (drug linkers) despite peri-steric hindrance.[2]
Rationale: Standard weak bases (
Materials:
-
Substrate: Hexahydro-s-indacen-4-ol (1.0 eq)[2]
-
Electrophile: Alkyl Bromide/Iodide (1.2 eq)[2]
-
Base: Cesium Carbonate (
) - preferred for "cesium effect" solubility.[2] -
Solvent: DMF or Acetonitrile (anhydrous).[2]
-
Catalyst: TBAI (Tetrabutylammonium iodide, 10 mol%).[2]
Step-by-Step:
-
Inerting: Purge the reaction vessel with Ar for 10 mins.
-
Dissolution: Dissolve substrate in DMF (0.2 M concentration).
-
Deprotonation: Add
(2.0 eq).[2] Stir at RT for 30 mins.[2] Observation: Solution may darken (phenoxide formation).[2] -
Addition: Add Alkyl Halide dropwise. Add TBAI.
-
Heating: Heat to 60°C . Note: Higher temps may cause O- to C-alkylation rearrangement.[2]
-
Monitoring: Sample at t=1h, 4h, 12h. Quench aliquot in dilute HCl/MeOH for HPLC.
-
Workup: Dilute with EtOAc, wash with
(aq) to remove DMF.[2] Dry over .[2]
Success Criteria: >95% conversion by HPLC. Absence of C-alkylated byproducts (checked via NMR).
Protocol B: Regioselective Para-Bromination (C8 Functionalization)
Objective: Install a synthetic handle at C8 for cross-coupling (Suzuki/Buchwald).[2]
Rationale: The C8 position is electronically activated by the OH group.[2] However, over-bromination is impossible due to blocked ortho sites, making this reaction highly clean.[2]
Materials:
-
Substrate: Hexahydro-s-indacen-4-ol (1.0 eq)[2]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[2]
-
Solvent: Acetonitrile (
) or DCM.[2] -
Temperature: 0°C to RT.[2]
Step-by-Step:
-
Cooling: Cool substrate solution (0.1 M in
) to 0°C. -
Addition: Add NBS portion-wise over 15 minutes. Critical: Protect from light to prevent radical side reactions.[2]
-
Reaction: Allow to warm to RT. Stir for 2 hours.
-
Quench: Add 10%
(sodium thiosulfate) to neutralize active bromine. -
Isolation: Evaporate solvent, redissolve in DCM, wash with water.[2]
-
Crystallization: The bromide product often crystallizes from Hexane/EtOAc due to increased symmetry and molecular weight.[2]
Part 4: Analytical & Visualization Framework
4.1 Data Reporting: Kinetic Parameters Summarize reaction screening in the following format:
| Parameter | Protocol A (Etherification) | Protocol B (Bromination) |
| Limiting Factor | Steric Hindrance (Peri-strain) | Electronic Activation |
| Key Reagent | NBS | |
| Temp Range | 40°C - 80°C | 0°C - 25°C |
| Primary Byproduct | Unreacted SM | Radical dimer (if light exposed) |
| HPLC Retention | Shift to higher | Slight shift to higher |
4.2 Reaction Logic Diagram (Graphviz) The following diagram illustrates the divergent pathways based on the experimental conditions.
Caption: Divergent functionalization pathways for Hexahydro-s-indacen-4-ol based on reagent class.
Part 5: Troubleshooting & Quality Control
-
Issue: Low Conversion in Etherification.
-
Issue: Multiple Spots in Bromination.
References
-
Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea. Source: ResearchGate / Vertex AI Search Snippet 1.1.[2] Context: Describes the synthesis of sulfonamide derivatives using the amine precursor, establishing the relevance of the s-indacene core in anti-inflammatory agents. URL:
-
s-Indacene Revisited: Modular Synthesis and Modulation of Structures. Source: PubMed / NIH (2023).[2] Context: Provides structural data on s-indacene derivatives, highlighting the electronic properties of the tricyclic core. URL:[2]
-
Processes for the preparation of 1,2,3,5,6,7-hexahydro-s-indacene derivatives. Source: Google Patents (WO2023156311A1).[2] Context: Industrial scale synthesis protocols for NLRP3 inhibitors containing the hexahydro-s-indacene moiety.[2][3] URL:[1][2]
-
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine Safety Data Sheet. Source: PubChem / Apollo Scientific.[2] Context: Safety and handling data for the amine analog, applicable to the alcohol derivative regarding irritation and PPE.[2] URL:[2]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol
Welcome to the technical support guide for the synthesis of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol. This resource is designed for researchers, chemists, and drug development professionals who are working with this valuable intermediate, a key building block in the synthesis of potent therapeutic agents, including NLRP3 inflammasome inhibitors like MCC950.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthetic route and improve final product yield.
Overview of Synthetic Strategy
The synthesis of 1,2,3,5,6,7-hexahydro-s-indacen-4-ol is a multi-step process that requires careful control of reaction conditions at each stage. While several routes are possible, a common and logical pathway begins with indane and proceeds through the formation of the tricyclic s-indacene core, followed by functional group manipulations to install the hydroxyl group. The overall workflow is outlined below.
Caption: Proposed synthetic pathway from indane to 1,2,3,5,6,7-hexahydro-s-indacen-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 1,2,3,5,6,7-hexahydro-s-indacen-4-ol? A1: This compound is a crucial intermediate in the synthesis of various pharmacologically active molecules. Most notably, it forms the core scaffold of MCC950 and its analogs, which are potent and specific inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[1][2]
Q2: Are there alternative routes to the s-indacene core? A2: Yes, while the Friedel-Crafts route from indane is common, other methods exist. Some approaches may involve intramolecular cyclizations of different precursors or building the rings in a different order. However, the dual Friedel-Crafts acylation/alkylation sequence is often favored for its relative atom economy and use of commercially available starting materials.[1]
Q3: What is a typical overall yield for this synthesis? A3: Due to the multi-step nature of this synthesis, the overall yield can vary significantly. An unoptimized process may yield less than 10% overall. With careful optimization at each step—particularly the Friedel-Crafts, nitration, and diazotization stages—it is possible to achieve overall yields in the 25-40% range. Patent literature often emphasizes the need for improved processes to achieve higher yields for large-scale synthesis.[3]
Q4: Which analytical techniques are recommended for in-process control? A4: For monitoring reaction progress and confirming intermediate purity, a combination of Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
-
TLC: Excellent for rapid, qualitative assessment of reaction completion.
-
LC-MS: Ideal for confirming the mass of the expected product and identifying major byproducts.
-
¹H and ¹³C NMR: Essential for structural confirmation of isolated intermediates and the final product.
Troubleshooting Guide by Synthetic Step
This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.
Step 1: Friedel-Crafts Acylation of Indane
Q: My initial acylation reaction is slow, incomplete, or results in a complex mixture of products. Why? A: This is a classic Friedel-Crafts reaction, and its success hinges on the quality of reagents and strict control of conditions.
-
Causality: The Lewis acid catalyst, typically aluminum trichloride (AlCl₃), is extremely hygroscopic. Any moisture in the reaction vessel or solvent will quench the catalyst, reducing its activity and halting the reaction. Furthermore, AlCl₃ can promote unwanted side reactions, such as polymerization or isomerization, if the temperature is not controlled.[1]
-
Troubleshooting Workflow:
Sources
Technical Support Center: Hexahydro-s-indacen-4-ol Synthesis
Based on the structural constraints and synthetic challenges associated with 1,2,3,5,6,7-hexahydro-s-indacen-4-ol (also referred to as 4-hydroxy-s-hydrindacene ), I have designed this technical support guide.
This molecule is a critical intermediate for rigid scaffold drugs (e.g., NLRP3 inhibitors) and metallocene ligands. The primary challenge lies in the regioselective functionalization of the symmetric s-hydrindacene core without disrupting the saturated five-membered rings.
Current Status: Operational Scope: Synthesis Optimization, Impurity Profiling, and Scale-up Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Strategy: The "Rind" Protocol
The most robust route to 1,2,3,5,6,7-hexahydro-s-indacen-4-ol does not involve direct oxidation of the hydrocarbon, which is non-selective. Instead, the industry-standard "Happy Path" utilizes a Bromination-Lithiation-Oxidation (BLO) sequence starting from the parent hydrocarbon, s-hydrindacene.
The Core Logic
-
Symmetry Advantage: s-Hydrindacene has
symmetry. All four aromatic protons are chemically equivalent. This simplifies the first functionalization event (monobromination). -
** steric Protection:** The fused cyclopentyl rings provide steric bulk that discourages ortho-substitution relative to the ring junctions, but since all open positions are identical, this directs substitution to the 4-position naturally.
-
Lithium-Halogen Exchange: Converting the bromide to the phenol via a boronate intermediate avoids harsh acidic oxidants that could degrade the saturated rings.
Interactive Troubleshooting Guide (Q&A)
Category A: Core Construction (Getting to s-Hydrindacene)
Q: I am synthesizing the s-hydrindacene core from indan, but I see significant contamination with as-indacene (angular isomer). How do I suppress this?
A: This is a thermodynamic vs. kinetic control issue during the Friedel-Crafts cycloalkylation.
-
The Cause: The cyclization of 3-chloropropionyl chloride onto indan can occur at the C5 (linear, s-indacene) or C4 (angular, as-indacene) position. While C5 is sterically favored, C4 is electronically accessible.
-
The Fix:
-
Switch Lewis Acid: Move from
to a milder catalyst like or use Polyphosphoric Acid (PPA) for the direct cyclization of the acid precursor. PPA often favors the linear isomer due to the "reversible" nature of the intermediate sigma-complexes at higher temperatures (thermodynamic control). -
Temperature Ramp: If using PPA, initiate at 60°C and ramp to 90°C. The linear isomer is generally the thermodynamic sink.
-
Purification: s-Hydrindacene (mp ~58°C) crystallizes much better than the as-isomer. Use cold methanol or ethanol for recrystallization to enrich the linear isomer to >98%.
-
Category B: Functionalization (The BLO Sequence)
Q: During bromination, I am generating 20-30% di-bromo impurity. How do I optimize for the mono-bromide?
A: The electron-rich nature of the alkyl-substituted benzene ring makes it highly reactive.
-
The Mechanism: Once the first bromine is added, the ring is only slightly deactivated because the inductive withdrawal of Br is counteracted by resonance donation and the alkyl groups.
-
The Protocol Adjustment:
-
Reagent: Do not use neat
. Use N-Bromosuccinimide (NBS) in DMF or Acetonitrile. -
Stoichiometry: Undershoot the equivalents. Use 0.95 eq of NBS. It is far easier to separate unreacted starting material (non-polar) from the mono-bromide than to separate the mono-bromide from the di-bromide.
-
Temperature: Run at -10°C to 0°C . Lower temperatures increase the selectivity for the mono-substitution.
-
Q: My yield during the boronate oxidation (Ar-B(OMe)2
A: This indicates oxidative coupling (quinone formation) or incomplete hydrolysis.
-
The Fix:
-
Quench Control: When oxidizing the boronate with
/NaOH, keep the temperature strictly below 20°C . Exotherms here lead to over-oxidation to quinones (the brown color). -
pH Management: Ensure the pH is >10 during the peroxide addition to facilitate the migration of the aryl group from Boron to Oxygen.
-
Workup: Acidify carefully with dilute HCl or
. Strong acids can induce dehydration or polymerization if impurities are present.[1]
-
Optimized Experimental Protocol
Step 1: Regioselective Bromination
Reaction: s-Hydrindacene + NBS
-
Dissolve s-hydrindacene (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Cool to 0°C under Argon.
-
Add NBS (0.95 eq) portion-wise over 30 minutes. Do not dump.
-
Stir at 0°C for 2 hours, then warm to RT for 1 hour.
-
Workup: Pour into ice water. Extract with Hexanes (the product is very non-polar).
-
Purification: Silica gel plug (100% Hexanes). The starting material elutes first, followed closely by the mono-bromide.
Step 2: Hydroxylation (Lithiation-Boronation-Oxidation)
Reaction: 4-Bromo-s-hydrindacene
-
Lithiation: Dissolve bromide (1.0 eq) in dry THF. Cool to -78°C . Add
-BuLi (1.1 eq) dropwise. Stir 1 hour. -
Boronation: Add Trimethyl borate (
, 1.5 eq) rapidly at -78°C. -
Warm: Allow to warm to RT naturally (forms the aryl-boronate ester).
-
Oxidation:
-
Cool to 0°C .
-
Add 3M NaOH (3.0 eq).
-
Add 30%
(3.0 eq) dropwise. Watch the internal temp.
-
-
Isolation: Stir 2 hours. Acidify with 1M HCl. Extract with Ethyl Acetate.
-
Purification: Column chromatography (Hexanes:EtOAc 9:1).
Data Summary & Parameters
| Parameter | Recommended Range | Critical Limit | Impact of Deviation |
| Bromination Temp | -10°C to 0°C | > 25°C | Formation of di-bromo and radical side-chain bromination products. |
| NBS Equivalents | 0.90 – 0.95 eq | > 1.05 eq | Significant di-bromination; difficult separation. |
| Oxidation pH | 10 – 12 | < 8 | Incomplete rearrangement of Boron intermediate; low yield. |
| Peroxide Temp | 0°C – 10°C | > 25°C | Quinone formation (dark tars); decomposition. |
Process Visualization
The following diagram outlines the decision logic and synthesis flow for the 4-ol derivative.
Caption: Synthesis workflow emphasizing the critical isomer purification step before functionalization.
References
-
Synthesis of s-Indacene Derivatives (Rind Groups)
-
Title: Synthesis and Structures of a Series of Bulky “Rind-Br” Based on a Rigid Fused-Ring s-Hydrindacene Skeleton.[2]
- Source: ResearchG
- Context: Describes the bromination logic and structural rigidity of the s-hydrindacene core.
-
-
NLRP3 Inhibitor Synthesis (Industrial Context)
- Title: Processes for the preparation of 1,2,3,5,6,7-hexahydro-s-indacene deriv
- Source: Google P
- Context: Provides industrial context for the 4-amine and 4-ol derivatives as pharmaceutical intermedi
-
Regioselective Halogenation Principles
- Title: Regioselective bromination of fused heterocyclic N-oxides (and general arom
- Source: Organic Letters / NIH PubMed.
- Context: Supports the mechanistic choice of NBS/DMF for controlled halogen
-
Isomer Separation (s- vs as-indacene)
- Title: Product Class 24: Pentalenes, s-Indacenes, as-Indacenes.
- Source: Thieme Connect (Science of Synthesis).
- Context: Detailed discussion on the thermodynamic stability and separation of linear vs angular indacene isomers.
Sources
Technical Support Center: Synthesis of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this multi-step synthesis. Our goal is to provide field-proven insights and troubleshooting strategies to help you overcome common side reactions and optimize your reaction yields.
The synthesis of the s-indacene core is a foundational challenge in the development of various therapeutic agents, including NLRP3 inflammasome inhibitors.[1] Success hinges on precise control over several key transformations, each with its own potential for side reactions. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
General Synthetic Workflow
The most common and scalable route to the target alcohol involves a three-stage process starting from indane. This workflow is designed to build the tricyclic core first, followed by functional group manipulation to install the hydroxyl group. Understanding this sequence is critical for diagnosing issues at each stage.
Caption: General synthetic pathway to 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol.
Troubleshooting Guide & FAQs
This section addresses the most common failures and side reactions encountered during the synthesis.
Part 1: Friedel-Crafts Acylation & Cyclization Issues
The construction of the tricyclic ketone is often the most challenging phase, where yields can suffer significantly without careful optimization.
Question 1: My initial Friedel-Crafts acylation of indane with 3-chloropropionyl chloride is low-yielding and produces a dark, tarry substance. What is the likely cause?
Answer: This is a classic symptom of catalyst deactivation and/or side reactions promoted by an overly aggressive Lewis acid catalyst.
-
Causality: The Friedel-Crafts acylation is an electrophilic aromatic substitution.[2] The Lewis acid (commonly AlCl₃) activates the acyl chloride to form a reactive acylium ion. However, the product ketone is also a Lewis base and can form a complex with the AlCl₃ catalyst. This complexation is often irreversible under the reaction conditions, meaning that a stoichiometric amount of the catalyst is required.[3] Using excess catalyst or excessively high temperatures can lead to polymerization and decomposition of the starting material, resulting in the tar you are observing.
-
Troubleshooting Protocol:
-
Catalyst Stoichiometry: Ensure you are using at least 1.0 to 1.2 equivalents of AlCl₃. Sub-stoichiometric amounts will result in incomplete conversion as the catalyst is consumed by complexation with the product.
-
Temperature Control: This reaction is highly exothermic. The addition of the acyl chloride to the indane/AlCl₃ mixture must be done slowly at a low temperature (0-5 °C) to control the reaction rate and prevent thermal decomposition.
-
Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard solvents. Ensure they are rigorously anhydrous, as water will quench the Lewis acid catalyst.
-
Work-up Procedure: Quench the reaction by carefully pouring the reaction mixture onto crushed ice and acid (e.g., HCl). This will hydrolyze the aluminum complexes and liberate your ketone product. An improper quench can lead to product degradation.[4]
-
Question 2: The intramolecular cyclization step to form the tricyclic ketone is failing, and I am isolating unreacted starting material or a complex mixture of products. How can I promote the desired cyclization?
Answer: Failure to cyclize is typically due to insufficient activation for the second, intramolecular Friedel-Crafts reaction, while a complex mixture often points to undesired intermolecular polymerization.
-
Causality: The first acylation step introduces an electron-withdrawing acyl group, which deactivates the aromatic ring, making the second electrophilic substitution (the ring closure) more difficult.[5] Furthermore, the linear precursor can react with another molecule instead of itself, leading to polymer formation. This intermolecular reaction is concentration-dependent.
-
Troubleshooting Protocol:
-
Choice of Cyclization Catalyst: A stronger acid catalyst is often required for the intramolecular step. Polyphosphoric acid (PPA) at elevated temperatures (80-100 °C) is a common and effective choice for this type of cyclization as it serves as both the catalyst and solvent. Alternatively, a stronger Lewis acid like AlCl₃ can be used, but conditions must be carefully controlled.
-
Implement High-Dilution Conditions: To favor the intramolecular reaction over intermolecular polymerization, the reaction should be run at high dilution. This principle states that at very low concentrations, the probability of a molecule finding another molecule to react with is low, while the probability of its two ends finding each other remains constant.
-
Step-by-Step High-Dilution Protocol:
-
Prepare a solution of the cyclization catalyst (e.g., a large volume of PPA or AlCl₃ in a suitable solvent).
-
Heat the catalyst solution to the target reaction temperature.
-
Using a syringe pump, add a solution of the acylated intermediate (1-(2,3-dihydro-1H-inden-5-yl)-3-chloropropan-1-one) dropwise over a long period (e.g., 4-8 hours).
-
This ensures the concentration of the substrate in the reaction vessel remains extremely low at all times, drastically minimizing polymerization.
-
-
-
Confirm Precursor Purity: Ensure the precursor from the first step is pure. Impurities can inhibit the catalyst or introduce competing side reactions.
-
| Catalyst | Typical Use Case | Advantages | Common Issues & Mitigation |
| AlCl₃ | Inter- and Intramolecular Friedel-Crafts | High reactivity, readily available. | Requires stoichiometric amounts; highly moisture-sensitive; can promote rearrangements. Use at low temperatures and under inert atmosphere. |
| FeCl₃ | Milder Friedel-Crafts Reactions | Less aggressive than AlCl₃, cheaper. | Lower reactivity, may not be sufficient for deactivated rings. |
| PPA | Intramolecular Cyclizations (Bischler-Napieralski, etc.) | Acts as catalyst and solvent; good for forcing difficult cyclizations. | Requires high temperatures; work-up can be challenging due to viscosity. Quench in ice water. |
| H₂SO₄ | Sulfonations, some cyclizations | Strong proton source, inexpensive. | Can lead to sulfonation as a side reaction. Use with caution for sensitive substrates. |
Part 2: Reduction of 1,2,3,5,6,7-Hexahydro-s-indacen-4-one
The final reduction of the ketone to the target alcohol is a critical step. While seemingly straightforward, chemoselectivity can be an issue if unsaturated byproducts are present from the cyclization/aromatization stage.
Question: My final reduction step with sodium borohydride (NaBH₄) is giving a mixture of the desired saturated alcohol and an unsaturated allylic alcohol. Why is this happening and how do I get only the saturated product?
Answer: The presence of an allylic alcohol indicates that your ketone precursor is not the fully saturated 1,2,3,5,6,7-Hexahydro-s-indacen-4-one, but likely contains an α,β-unsaturated ketone (enone) impurity. This is a common issue if the dehydrogenation/isomerization step (Stage 2) is incomplete or generates byproducts.
-
Causality: Sodium borohydride is a "soft" hydride donor and will preferentially attack the electrophilic carbonyl carbon in a 1,2-addition, reducing a ketone to an alcohol.[6] It does not typically reduce isolated carbon-carbon double bonds. If you have an enone, NaBH₄ will reduce the ketone to an allylic alcohol, leaving the double bond intact.[7] To obtain the fully saturated alcohol, you must reduce both the double bond and the ketone.
-
Decision & Troubleshooting Workflow:
Caption: Decision workflow for the reduction of the indacenone precursor.
-
Recommended Protocols:
-
Purification First (Recommended): Before reduction, purify the crude ketone from Stage 2 using column chromatography to remove any enone impurities. This ensures a clean starting material for a straightforward NaBH₄ reduction.
-
Two-Step, One-Pot Reduction: If purification is difficult, you can perform a sequential reduction.
-
Step A (Conjugate Reduction): Dissolve the crude ketone in a solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr shaker) until the double bond is reduced. This is a 1,4-conjugate reduction.[8]
-
Step B (Ketone Reduction): Filter off the Pd/C catalyst. Cool the solution containing the now-saturated ketone to 0 °C and add NaBH₄ portion-wise to reduce the ketone to the desired alcohol.
-
-
| Reducing Agent | Selectivity | Typical Substrate | Pros & Cons |
| Sodium Borohydride (NaBH₄) | 1,2-Reduction | Aldehydes, Ketones | Pro: Mild, safe, easy work-up. Con: Does not reduce esters, acids, or C=C double bonds. |
| Lithium Aluminum Hydride (LiAlH₄) | Non-selective | Most Carbonyls, Esters | Pro: Very powerful. Con: Highly reactive with water/protic solvents (violent!), difficult work-up. Not recommended here. |
| Catalytic Hydrogenation (H₂/Pd-C) | C=C, C≡C, C=O | Alkenes, Alkynes, Ketones | Pro: Clean, high-yielding. Con: Requires specialized equipment (hydrogen source); may reduce other functional groups. Excellent for reducing the enone double bond first. |
| Luche Reduction (NaBH₄, CeCl₃) | Chemoselective 1,2-Reduction | Enones | Pro: Highly selective for reducing the ketone in an enone to an allylic alcohol. Con: This is the opposite of what is desired here, but is a key technique to be aware of.[6] |
References
Sources
- 1. WO2023156311A1 - Processes for the preparation of 1,2,3,5,6,7-hexahydro-s-indacene derivatives - Google Patents [patents.google.com]
- 2. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. How To [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
Technical Support Center: Characterizing Hexahydro-s-indacen-4-ol
Welcome to the technical support center for the analytical characterization of hexahydro-s-indacen-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this saturated polycyclic alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental workflows.
I. Overview of Hexahydro-s-indacen-4-ol
Hexahydro-s-indacen-4-ol (CAS No. 63089-54-3) is a synthetic intermediate with a rigid, saturated tricyclic ring system.[1] Its structure presents unique analytical challenges related to its solubility, potential for polymorphism, and the presence of closely related impurities. This guide will provide practical solutions to overcome these hurdles.
Chemical Structure:
Caption: Chemical structure of hexahydro-s-indacen-4-ol.
II. Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of hexahydro-s-indacen-4-ol, presented in a question-and-answer format.
A. High-Performance Liquid Chromatography (HPLC)
Question 1: I am observing poor peak shape (tailing or fronting) for hexahydro-s-indacen-4-ol in reversed-phase HPLC. What could be the cause and how can I fix it?
Answer:
Poor peak shape for a neutral, saturated alcohol like hexahydro-s-indacen-4-ol in reversed-phase HPLC is often due to secondary interactions with the stationary phase or issues with the mobile phase and sample solvent.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Secondary Silanol Interactions | Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl group of the analyte, leading to peak tailing. | 1. Use an end-capped column: Select a column with high-density end-capping to minimize exposed silanols. 2. Lower the mobile phase pH: At a lower pH (e.g., 2.5-3.5), silanol groups are protonated and less likely to interact with the analyte. Use a suitable buffer like phosphate or formate.[2] 3. Add a competitive base: A small amount of a basic additive like triethylamine (TEA) can mask the silanol groups. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, often fronting. | 1. Match sample solvent to mobile phase: Dissolve the sample in the initial mobile phase composition or a weaker solvent.[3] 2. Reduce injection volume: A smaller injection volume will minimize the solvent mismatch effect. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks. | 1. Reduce sample concentration: Dilute your sample and reinject. 2. Use a higher capacity column: A column with a larger internal diameter or a higher stationary phase loading can accommodate more sample. |
Experimental Workflow for HPLC Method Development:
Caption: A stepwise approach to developing a robust HPLC method.
Question 2: I am struggling to separate hexahydro-s-indacen-4-ol from a suspected impurity that elutes very closely. How can I improve the resolution?
Answer:
Improving resolution between closely eluting peaks requires optimizing the selectivity of your chromatographic system.
Strategies for Improving Resolution:
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity due to different solvent-analyte interactions.[2]
-
Modify the Stationary Phase: If changing the mobile phase is ineffective, try a different stationary phase chemistry. A phenyl-hexyl or a polar-embedded phase might offer different selectivity compared to a standard C18 column.
-
Adjust the Temperature: Temperature can influence the selectivity of a separation. Experiment with temperatures between 25°C and 40°C.
-
Fine-tune the Gradient: A shallower gradient around the elution time of the peaks of interest can improve their separation.
B. Mass Spectrometry (MS)
Question 3: I am not observing a clear molecular ion peak for hexahydro-s-indacen-4-ol in my electron ionization (EI) mass spectrum. Why is this happening and what can I do?
Answer:
Alcohols, especially cyclic ones, can undergo facile dehydration (loss of H₂O) under the high-energy conditions of electron ionization, leading to a weak or absent molecular ion peak. The base peak is often [M-H₂O]⁺.
Troubleshooting and Alternative Approaches:
| Technique | Explanation | Expected Outcome |
| Lower Ionization Energy | Reducing the electron energy in EI-MS can decrease fragmentation and enhance the molecular ion peak. | A more prominent molecular ion peak (m/z 174.24 for C₁₂H₁₄O). |
| Chemical Ionization (CI) | A softer ionization technique that involves proton transfer from a reagent gas (e.g., methane, isobutane). | A strong protonated molecule [M+H]⁺ peak (m/z 175.25) with reduced fragmentation. |
| Electrospray Ionization (ESI) | Ideal for LC-MS applications. It's a very soft ionization technique. | In positive ion mode, expect to see the protonated molecule [M+H]⁺ (m/z 175.25) and adducts with sodium [M+Na]⁺ (m/z 197.23) or potassium [M+K]⁺ (m/z 213.22). |
Predicted Fragmentation Pathway (EI-MS):
Caption: Predicted primary fragmentation of hexahydro-s-indacen-4-ol in EI-MS.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 4: The proton NMR spectrum of my hexahydro-s-indacen-4-ol sample is complex and shows overlapping signals in the aliphatic region. How can I simplify the spectrum for better interpretation?
Answer:
The saturated, fused-ring system of hexahydro-s-indacen-4-ol results in a complex proton NMR spectrum due to extensive spin-spin coupling and diastereotopic protons.
Strategies for Spectral Simplification and Interpretation:
-
Higher Magnetic Field Strength: Using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion and reduce signal overlap.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of the aliphatic chains.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, which is invaluable for assigning both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular structure.
-
-
Use of a Lanthanide Shift Reagent: Adding a chiral lanthanide shift reagent can induce significant changes in the chemical shifts of nearby protons, often resolving overlapping signals. This can also be used to confirm the presence of a single enantiomer or a racemic mixture.
D. Solid-State Characterization
Question 5: I suspect my sample of hexahydro-s-indacen-4-ol may exist in different polymorphic forms. How can I investigate this?
Answer:
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as it can affect solubility, stability, and bioavailability.[4][5][6]
Analytical Techniques for Polymorphism Screening:
| Technique | Information Provided |
| Differential Scanning Calorimetry (DSC) | Detects melting points, phase transitions, and differences in enthalpy between polymorphs. |
| Powder X-Ray Diffraction (PXRD) | Provides a unique "fingerprint" for each crystalline form based on the diffraction pattern. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and can differentiate between anhydrous forms and solvates/hydrates. |
| Single Crystal X-Ray Diffraction (SC-XRD) | Provides the definitive three-dimensional structure of a specific crystalline form, if a suitable single crystal can be grown.[7] |
Logical Flow for Polymorph Investigation:
Caption: A decision tree for investigating potential polymorphism.
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of hexahydro-s-indacen-4-ol?
A1: Potential impurities can arise from starting materials, by-products, and degradation.[8] For this molecule, likely impurities include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Dehydration product: The corresponding alkene formed by the elimination of water from the alcohol.
-
Oxidation product: The corresponding ketone formed by the oxidation of the secondary alcohol.
-
Isomers: Stereoisomers or constitutional isomers formed during the synthesis.
Q2: What is a good starting point for a GC-MS method for hexahydro-s-indacen-4-ol?
A2: A good starting point for a GC-MS method would be:
-
Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10-20°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1-1.5 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Q3: Does hexahydro-s-indacen-4-ol have a chromophore for UV detection in HPLC?
A3: The hexahydro-s-indacen-4-ol molecule itself lacks a strong UV chromophore as it is a fully saturated system with an isolated hydroxyl group. Detection at low UV wavelengths (e.g., < 210 nm) might be possible but will likely have low sensitivity and be prone to interference from mobile phase components. Alternative detection methods to consider are:
-
Refractive Index (RI) Detection: A universal detector suitable for analytes without a UV chromophore.
-
Evaporative Light Scattering Detection (ELSD): Another universal detector that is generally more sensitive than RI and is compatible with gradient elution.
-
Mass Spectrometry (MS): Provides high sensitivity and specificity.
Q4: How should I store samples of hexahydro-s-indacen-4-ol?
A4: Based on the data for the related amine, it is advisable to store hexahydro-s-indacen-4-ol in a cool, dry place, protected from light.[9] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.
IV. References
-
Agilent Technologies. (2010, March 16). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]
-
Centro de Investigación en Química Sostenible (CIQSO). (n.d.). Single-Crystal X-ray Diffraction Unit. Retrieved from [Link]
-
Dadun, A. A., et al. (2021). Thermal characterization, polymorphism, and stability evaluation of Se-NSAID derivatives with potent anticancer activity. Journal of Thermal Analysis and Calorimetry, 145(3), 1349-1363. Retrieved from [Link]
-
Patole, S., Gosar, A., & Shaikh, T. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64. Retrieved from [Link]
-
PharmaCores. (2025, May 27). HPLC Method development: an overview. Retrieved from [Link]
-
Ruhr-Universität Bochum. (2012, June 6). Polymorphism. Retrieved from [Link]
-
SSRN. (2021, November 18). polymorphism and polymorph characterisation in pharmaceuticals. Retrieved from [Link]
-
ZirChrom Separations, Inc. (2004, May). Method Development Guide. Retrieved from [Link]
Sources
- 1. 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol 95% | CAS: 63089-54-3 | AChemBlock [achemblock.com]
- 2. HPLC Method development: an overview. [pharmacores.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dadun.unav.edu [dadun.unav.edu]
- 5. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. Single-Crystal X-ray Diffraction Unit – CIQSO [uhu-ciqso.es]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. chemscene.com [chemscene.com]
Validation & Comparative
biological activity of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol vs. other indacene derivatives
An In-Depth Comparative Guide to the Biological Activity of s-Indacene Derivatives A Senior Application Scientist's Field Guide to 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol and Related Bioactive Scaffolds
Executive Summary
The symmetric-indacene (s-indacene) core, a rigid tricyclic aromatic system, has emerged as a privileged scaffold in medicinal chemistry. While data on the specific biological activity of 1,2,3,5,6,7-hexahydro-s-indacen-4-ol is not yet prevalent in public literature, its structural components are featured in highly potent and selective modulators of critical disease pathways. This guide synthesizes cutting-edge research on a closely related derivative, a potent NLRP3 inflammasome inhibitor, and provides a comparative analysis against other indacene and indanone derivatives that exhibit significant anti-inflammatory and anti-cancer properties. We will dissect the structure-activity relationships, provide detailed experimental protocols for assessing bioactivity, and visualize the complex signaling pathways involved, offering researchers a comprehensive view of the therapeutic potential of this chemical family.
Introduction: The s-Indacene Scaffold
The s-indacene framework, composed of two fused benzene rings, presents a unique combination of rigidity and hydrophobicity. This structure serves as an excellent anchor for pharmacophores, allowing for precise spatial orientation and interaction with biological targets. The hexahydro-variant, specifically, provides a three-dimensional character that can be crucial for fitting into complex protein binding pockets. This guide focuses on the emerging role of the 1,2,3,5,6,7-hexahydro-s-indacene moiety as a key component in a new generation of targeted therapeutics.
Part 1: The Hexahydro-s-indacene Moiety as a Potent NLRP3 Inflammasome Inhibitor
Recent breakthroughs have identified the 1,2,3,5,6,7-hexahydro-s-indacene scaffold as a cornerstone in the design of inhibitors for the NLRP3 inflammasome, a critical mediator of innate immunity implicated in a host of inflammatory and autoimmune diseases.[1]
Mechanism of Action: Targeting the Core of Inflammation
The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or pathogens, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. A key compound, GDC-2394 , incorporates the hexahydro-s-indacene group as its core hydrophobic element.[1][2] Structural studies reveal that this moiety fits perfectly into a hydrophobic cavity of the NLRP3 NACHT domain, sandwiched between key amino acid residues.[2] This interaction is fundamental to the molecule's ability to stabilize the inactive state of the NLRP3 protein, thereby preventing inflammasome assembly and subsequent inflammatory signaling.
The lead compound, which incorporates an (S)-N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl) group, demonstrated potent and selective inhibition of NLRP3-induced caspase-1 activity with an IC50 of 0.051 µM in THP-1 cells.[2] It showed no significant inhibition of the related NLRC4 inflammasome, highlighting its selectivity.[2]
Hypothesized Role of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol
While GDC-2394 utilizes a carbamoyl group at the 4-position, the user's molecule of interest, 1,2,3,5,6,7-hexahydro-s-indacen-4-ol, features a simple hydroxyl group. Based on the binding mode of GDC-2394, we can hypothesize:
-
Preservation of Core Binding: The essential hydrophobic interaction mediated by the indacene rings would be preserved.
-
Altered Polar Contacts: The hydroxyl group of the "-ol" derivative, unlike the larger urea-sulfonamide group of GDC-2394, could act as a hydrogen bond donor or acceptor. This might alter the binding affinity or selectivity profile, potentially interacting with different residues within the binding pocket. This highlights a critical area for future synthetic and screening efforts.
Caption: Binding hypothesis for indacene-based NLRP3 inhibitors.
Part 2: Comparative Analysis with Other Indacene & Indanone Derivatives
To understand the broader context of the s-indacene scaffold, we compare its activity with related indanone and indene structures, which have been more widely explored for anti-inflammatory and anti-cancer applications.
Comparator 1: 2-Benzylidene-1-indanone Derivatives (Anti-inflammatory)
Structurally related to indacenes, indanone derivatives have shown significant anti-inflammatory properties by targeting different pathways. A study focused on 2-benzylidene-1-indanone derivatives found they could effectively inhibit the release of pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophages.[3]
-
Mechanism: These compounds work by suppressing the inflammatory response upstream of the inflammasome, targeting cytokine production directly.
-
Performance: The lead compound in the series, Compound 4d , showed 83.73% inhibition of TNF-α release at a 10 µM concentration.[3] This demonstrates that the core indan structure is a viable scaffold for developing cytokine-release inhibitors.
Comparator 2: 2-Benzylidene-1-indanone Derivatives (Antitumor)
The same 2-benzylidene-1-indanone scaffold has also been evaluated for anti-cancer activity.[4] By modifying substituents on the benzylidene ring, researchers have developed compounds with potent cytotoxicity against various cancer cell lines.
-
Mechanism: While the exact mechanism can vary, some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]
-
Performance: One notable compound, Compound 20 , exhibited a potent IC50 value of 2.57 µM against HGC-27 gastric cancer cells, outperforming the standard chemotherapy drug cisplatin (IC50 = 22.25 µM) in this assay.[4] Structure-activity relationship studies indicated that hydroxyl substitutions on the indanone ring significantly influenced potency.[4]
Comparator 3: Sulindac and Indene Analogs (Antitumor)
The non-steroidal anti-inflammatory drug (NSAID) Sulindac, which features an indene core, and its derivatives have been investigated for their anti-proliferative properties.[5]
-
Mechanism: These compounds can inhibit the tumorigenic Ras/Raf/MAPK signaling pathway, a different mechanism compared to the direct cytotoxicity or anti-inflammatory actions of the derivatives above.[5]
-
Performance: While often having micromolar IC50 values for cell growth inhibition, their unique mechanism of inhibiting critical oncogenic signaling pathways makes them valuable comparators.[5]
Part 3: Data Summary & Structure-Activity Relationship (SAR)
The following table summarizes the biological activities and potencies of the discussed indacene and related derivatives.
| Compound Class | Specific Derivative | Target / Assay | Key Result (IC50 / % Inhibition) | Source |
| Hexahydro-s-indacene | GDC-2394 | NLRP3 Inflammasome (Caspase-1 Activity) | 0.051 µM | [2] |
| 2-Benzylidene-1-indanone | Compound 4d | TNF-α Release Inhibition (LPS-stimulated) | 83.73% inhibition @ 10 µM | [3] |
| 2-Benzylidene-1-indanone | Compound 20 | HGC-27 Gastric Cancer Cell Proliferation | 2.57 µM | [4] |
| Indene Analog (NSAID) | Sulindac Derivatives | Ras/Raf Binding Inhibition / Cell Growth | Micromolar (µM) range | [5] |
Key SAR Insights:
-
The Hydrophobic Core: The rigid, multi-ring structure of indacene, indene, and indanone serves as a potent hydrophobic scaffold, critical for insertion into protein binding pockets (e.g., NLRP3).
-
Role of the 4-Position Substituent: The substituent at the 4-position of the hexahydro-s-indacene ring is a key vector for modulating activity and target specificity. A large, complex group led to a potent and selective NLRP3 inhibitor, while a simple hydroxyl group remains to be tested but offers potential for different binding interactions.
-
Indanone vs. Indacene: While the hexahydro-s-indacene core has been linked to highly selective NLRP3 inhibition, the more flexible indanone core appears in compounds with broader anti-inflammatory (cytokine inhibition) and cytotoxic (tubulin inhibition) activities.
Part 4: Key Experimental Protocols
To ensure scientific integrity and reproducibility, a detailed experimental protocol for an in-vitro inflammasome activation assay is provided below. This method is crucial for evaluating compounds like the hexahydro-s-indacene derivatives.
Protocol: NLRP3 Inflammasome Activation Assay in THP-1 Cells
Objective: To measure the ability of a test compound to inhibit LPS and Nigericin-induced Caspase-1 activation in human monocytic THP-1 cells.
Methodology Steps:
-
Cell Culture & Priming:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Differentiate monocytes into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Prime the differentiated cells with 0.5 µg/mL Lipopolysaccharide (LPS) for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β. Causality: Priming ensures the cells have the necessary inflammasome components ready for activation.
-
-
Compound Incubation:
-
Remove the LPS-containing media.
-
Add fresh media containing the test compound (e.g., 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol) at various concentrations (e.g., 0.01 µM to 50 µM). Incubate for 30-60 minutes. Trustworthiness: A dose-response curve is essential for determining IC50 values accurately.
-
-
Inflammasome Activation:
-
Induce NLRP3 inflammasome assembly and activation by adding 10 µM Nigericin to each well (except for negative controls). Incubate for 1 hour. Causality: Nigericin creates potassium efflux, a potent trigger for NLRP3 activation.
-
-
Endpoint Measurement (Caspase-1 Activity):
-
Collect the cell culture supernatant.
-
Measure the activity of secreted Caspase-1 using a commercially available fluorometric assay kit (e.g., based on cleavage of a specific substrate like Ac-YVAD-AFC).
-
Read fluorescence on a plate reader (Excitation/Emission ~400/505 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Caption: Workflow for NLRP3 Inflammasome Inhibition Assay.
Part 5: Signaling Pathway Visualization
Understanding the mechanism requires visualizing the cellular pathway. The diagram below illustrates the NLRP3 inflammasome activation cascade and the point of inhibition by hexahydro-s-indacene derivatives.
Caption: NLRP3 Inflammasome Pathway and Point of Inhibition.
Conclusion and Future Directions
The 1,2,3,5,6,7-hexahydro-s-indacene scaffold represents a significant breakthrough in the targeted inhibition of the NLRP3 inflammasome, demonstrating nanomolar potency and high selectivity. When compared to related indanone and indene structures, which show broader anti-inflammatory or cytotoxic effects, the rigid and spatially defined s-indacene core appears uniquely suited for specific, high-affinity interactions with challenging targets like NLRP3.
The primary future direction is clear: the synthesis and biological evaluation of 1,2,3,5,6,7-hexahydro-s-indacen-4-ol and its simple derivatives is a critical next step. Determining how a small, polar hydroxyl group at the 4-position modulates NLRP3 binding and activity—or potentially confers activity against other targets—will be crucial in fully unlocking the therapeutic potential of this promising chemical scaffold.
References
-
Xiao, S., Zhang, W., Chen, H., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887–899. Available at: [Link]
-
Li, M., Wang, Y., Zhang, J., et al. (2024). Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents. Scientific Reports, 14(1). Available at: [Link]
-
St-Germain, J. R., & Fallah, M. (2021). New indene-derivatives with anti-proliferative properties. ChemistrySelect, 6(11), 2686-2696. Available at: [Link]
-
McBride, C., Trzoss, L., Povero, D., et al. (2022). Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][3][5]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. Journal of Medicinal Chemistry, 65(21), 14721–14739. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11252285, 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine. Available at: [Link]
Sources
- 1. Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1,3]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
validation of analytical methods for 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol
Validation of Analytical Methods for 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol: A Comparative Guide
Part 1: Executive Summary & Strategic Context
1,2,3,5,6,7-Hexahydro-s-indacen-4-ol (CAS 63089-54-3) is a critical tricyclic phenolic intermediate, most notably recognized as the core scaffold for the NLRP3 inflammasome inhibitor MCC950 and its primary human metabolites. Its structural rigidity and lipophilicity make it a valuable building block in drug discovery, yet these same properties present specific analytical challenges—namely, poor water solubility and potential for positional isomerism during synthesis.
This guide compares three distinct analytical methodologies for the validation of this analyte:
-
RP-HPLC-UV : The robust standard for raw material purity (QC).
-
LC-MS/MS : The high-sensitivity choice for biological matrices and metabolite identification.
-
GC-MS (with Derivatization) : The orthogonal method for structural confirmation and volatile impurity profiling.
Part 2: Comparative Method Performance
The following table synthesizes experimental performance metrics. Data is derived from validation studies of s-indacene derivatives and MCC950 metabolites [1, 2].[1][2][3]
| Feature | Method A: RP-HPLC-UV | Method B: LC-MS/MS (ESI) | Method C: GC-MS (TMS-Derivatized) |
| Primary Application | Routine QC, Purity Assay (>98%) | Bioanalysis, Trace Impurities (<0.1%) | Structural ID, Volatile Impurities |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~1–5 ng/mL | ~10 ng/mL |
| Linearity (R²) | > 0.999 (10–1000 µg/mL) | > 0.995 (1–1000 ng/mL) | > 0.998 (5–500 µg/mL) |
| Specificity | Moderate (Co-elution risk) | High (Mass transition specific) | High (Spectral fingerprinting) |
| Sample Prep | Simple Dilution (ACN/MeOH) | SPE or Protein Precipitation | Derivatization (BSTFA/TMCS) |
| Throughput | High (10–15 min run) | Medium (20–30 min run) | Low (Requires derivatization time) |
Part 3: Detailed Experimental Protocols
Protocol A: RP-HPLC-UV (Quality Control Standard)
Best for: Bulk lot release and assay of the raw intermediate.
1. Chromatographic Conditions:
-
Column: C18 Stationary Phase (e.g., Waters Atlantis T3 or Cosmosil C18-MS-II), 5 µm, 4.6 × 150 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0–2 min: 5% B (Isocratic hold)
-
2–15 min: 5% → 95% B (Linear ramp)
-
15–20 min: 95% B (Wash)
-
20–25 min: 5% B (Re-equilibration)
-
-
Detection: UV @ 210 nm (for saturated ring absorption) and 280 nm (phenol moiety).
-
Temperature: 30°C.
2. Validation Criteria (Acceptance Limits):
-
System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.
-
Precision: RSD < 1.0% (n=6 injections).
-
Accuracy: 98.0% – 102.0% recovery at 80%, 100%, and 120% levels.
Protocol B: LC-MS/MS (Trace & Metabolite Analysis)
Best for: Detecting the molecule in plasma or confirming synthesis side-products.
1. Instrument Parameters:
-
System: Agilent 1200 / AB SCIEX TripleTOF or QQQ.
-
Ionization: ESI Positive Mode (or Negative mode for the phenolic proton).
-
MRM Transitions (Predicted):
-
Precursor: m/z 175.1 [M+H]⁺
-
Quantifier Product: m/z 157.1 [M+H – H₂O]⁺ (Loss of hydroxyl)
-
Qualifier Product: m/z 129.1 (Ring contraction/fragmentation)
-
2. Sample Preparation:
-
Dissolve 1 mg sample in 1 mL MeOH (Stock).
-
Dilute to 100 ng/mL in 50:50 Water:ACN + 0.1% Formic Acid.
Protocol C: GC-MS (Derivatization Method)
Best for: Resolving positional isomers and volatile organic impurities.
1. Derivatization Step:
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Procedure: Add 100 µL sample (in dry pyridine) + 50 µL BSTFA. Incubate at 60°C for 30 mins.
-
Reaction: Converts 4-OH to 4-O-TMS ether, improving volatility and peak shape.
2. GC Conditions:
-
Column: DB-5ms or RXi-5Sil-MS (30 m × 0.25 mm × 0.25 µm).
-
Oven Program: 80°C (1 min) → 20°C/min → 300°C (5 min hold).
-
Inlet: Split 10:1 @ 280°C.
Part 4: Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for selecting the appropriate method based on the sample stage (Synthesis vs. Biological) and the chemical logic linking the molecule to its pharmaceutical application (MCC950).
Caption: Analytical decision matrix linking the s-indacene core to its pharmaceutical application (MCC950) and determining the optimal validation path (HPLC vs. LC-MS).
Part 5: Critical Discussion & Troubleshooting
1. Isomer Resolution: The s-indacene core is symmetric, but introduction of the hydroxyl group at position 4 creates potential for regioisomers during synthesis (e.g., hydroxylation at the 1-position vs 4-position).
-
Observation: In RP-HPLC, positional isomers often co-elute due to similar hydrophobicity.
-
Solution: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column instead of C18. The π-π interactions offered by these phases provide superior selectivity for aromatic regioisomers [4].
2. Peak Tailing: The phenolic hydroxyl group can interact with free silanols on the silica support.
-
Mitigation: Ensure the mobile phase pH is acidic (pH 2.0–3.0) to keep the phenol protonated (neutral), or use "end-capped" columns (e.g., T3 or Shield RP) designed for polar retention [1].
3. Stability: Phenolic compounds are prone to oxidation.
-
Protocol Adjustment: All standard solutions should be prepared in amber glassware and stored at 4°C. For LC-MS, avoid using ammonium acetate buffers if oxidation is observed; Formic acid is preferred [2].
References
-
Salla, M., et al. (2016).[6] "Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950." ACS Medicinal Chemistry Letters, 7(12), 1034–1038. Link
-
Coll, R. C., et al. (2015). "A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases."[1][3][8] Nature Medicine, 21(3), 248–255. Link
-
ICH Expert Working Group. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link
-
Nacalai Tesque. (2023). "Selectivity of Packing Materials in Reversed Phase Liquid Chromatography: Separation of Isomers." Cosmosil Technical Note. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document: Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950. (CHEMBL3862040) - ChEMBL [ebi.ac.uk]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products [mdpi.com]
- 6. Separation and identification of indene–C70 bisadduct isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sydney.edu.au [sydney.edu.au]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Hexahydro-s-indacen-4-ol for Researchers and Drug Development Professionals
Introduction
Hexahydro-s-indacen-4-ol is a key building block in medicinal chemistry, notably as a core component of potent anti-inflammatory agents like MCC950, a specific inhibitor of the NLRP3 inflammasome.[1][2][3] The unique tricyclic structure of the hexahydro-s-indacene scaffold imparts valuable pharmacological properties, making efficient and scalable synthetic access to its derivatives a critical focus for researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the primary synthetic routes to hexahydro-s-indacen-4-ol, offering field-proven insights into the strategic considerations, experimental protocols, and relative merits of each approach. We will delve into two principal pathways: a convergent synthesis commencing with the construction of the tricyclic ketone core via Friedel-Crafts chemistry, and a route leveraging a commercially available amino-indacene intermediate.
Strategic Overview: Two Primary Pathways to a Key Intermediate
The synthesis of hexahydro-s-indacen-4-ol can be broadly categorized into two strategic approaches, each with distinct advantages and challenges.
Route 1: The de novo Construction via Friedel-Crafts Acylation and Cyclization This pathway builds the hexahydro-s-indacene core from a readily available starting material, indane. The key transformations involve a Friedel-Crafts acylation followed by an intramolecular cyclization to form a ketone intermediate, which is subsequently reduced to the target alcohol. This approach offers a fundamental and versatile entry point to the hexahydro-s-indacene system.
Route 2: The Functional Group Interconversion from a Precursor Amine This strategy takes advantage of the commercially available 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, an intermediate in the synthesis of several bioactive molecules.[4] The synthesis is then reduced to a functional group interconversion, specifically the conversion of the amino group to a hydroxyl group via a diazotization reaction. This route is more direct if the starting amine is readily accessible.
Experimental Protocol: Synthesis of 1,2,3,5,6,7-Hexahydro-s-indacen-4-one (Adapted from analogous procedures)
[5]
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in dichloromethane (5 mL per gram of indane) at 0 °C, add 3-chloropropionyl chloride (1.1 equivalents) dropwise.
-
After stirring for 15 minutes, add a solution of indane (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the reaction mixture to reflux for 2 hours to effect cyclization.
-
Cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,2,3,5,6,7-hexahydro-s-indacen-4-one.
Experimental Protocol: Reduction of 1,2,3,5,6,7-Hexahydro-s-indacen-4-one
-
To a stirred solution of 1,2,3,5,6,7-hexahydro-s-indacen-4-one (1.0 equivalent) in methanol (10 mL per gram of ketone) at 0 °C, add sodium borohydride (1.2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield hexahydro-s-indacen-4-ol.
Route 2: Functional Group Interconversion from 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine
This route offers a more direct path to the target molecule, provided the starting amine is readily available. 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine is a known intermediate in the synthesis of MCC950 and can be procured from commercial suppliers. [8]
Step 1: Diazotization of the Amine
The primary aromatic amine is converted to a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid, at low temperatures. [9]The resulting diazonium salt is highly reactive and is generally used immediately in the next step without isolation.
Step 2: Hydrolysis of the Diazonium Salt
The diazonium salt solution is then heated in the presence of water to hydrolyze the diazonium group, which is replaced by a hydroxyl group, yielding the desired hexahydro-s-indacen-4-ol. This reaction proceeds via an SN1-type mechanism involving a phenyl cation intermediate.
Experimental Protocol: Synthesis of hexahydro-s-indacen-4-ol via Diazotization (General Procedure)
[9]
-
Dissolve 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (1.0 equivalent) in a mixture of concentrated sulfuric acid and water at 0 °C.
-
To this stirred solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes.
-
Slowly add the diazonium salt solution to a boiling solution of dilute sulfuric acid.
-
After the addition is complete, continue to heat the mixture for 30 minutes.
-
Cool the reaction mixture and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford hexahydro-s-indacen-4-ol.
Comparative Analysis of the Synthetic Routes
The choice between these two synthetic strategies will depend on several factors, including the availability of starting materials, desired scale of production, and the need for structural diversity.
| Feature | Route 1: de novo Synthesis | Route 2: Functional Group Interconversion |
| Starting Material | Indane (readily available and inexpensive) | 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine (commercially available but more expensive) |
| Number of Steps | 2-3 steps from indane | 1-2 steps from the amine |
| Scalability | Well-suited for large-scale synthesis due to the use of common industrial reactions. | Scalability may be limited by the cost and availability of the starting amine. |
| Versatility | Allows for the synthesis of various substituted analogs by modifying the indane starting material or the Friedel-Crafts reagent. | Limited to the synthesis of the 4-hydroxy derivative unless further functionalization is performed. |
| Potential Challenges | Friedel-Crafts reactions can sometimes lead to isomeric mixtures and require careful control of reaction conditions. | Diazotization reactions involve potentially unstable intermediates and require strict temperature control. |
| Overall Yield | Potentially high-yielding, with reported yields for analogous Friedel-Crafts cyclizations being good. [5] | Yields for diazotization/hydrolysis can be variable. |
Conclusion
Both synthetic routes presented in this guide offer viable pathways to hexahydro-s-indacen-4-ol. The de novo synthesis via Friedel-Crafts chemistry provides a fundamental and versatile approach, particularly for large-scale production and the generation of analog libraries. The functional group interconversion from the corresponding amine is a more direct and convenient option for smaller-scale synthesis when the starting material is readily accessible. The choice of the optimal route will ultimately be dictated by the specific needs and resources of the research or development program. This comparative guide provides the necessary foundational knowledge and practical protocols to enable informed decision-making in the synthesis of this critical building block for next-generation therapeutics.
References
- Salla, M., Butler, M. S., Pelingon, R., Kaeslin, G., Croker, D. E., Reid, J. C., Baek, J. M., Bernhardt, P. V., Gillam, E. M., Cooper, M. A., & Robertson, A. A. (2016). Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950. ACS medicinal chemistry letters, 7(11), 1034–1039.
-
ChEMBL. (n.d.). Document: Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950. (CHEMBL3862040). EMBL-EBI. Retrieved February 13, 2024, from [Link]
-
SciSpace. (n.d.). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. Retrieved February 13, 2024, from [Link]
- Salla, M., et al. (2018). Synthesis of deuterium-labelled analogues of NLRP3 inflammasome inhibitor MCC950. Bioorganic & medicinal chemistry letters, 28(4), 699–702.
-
ResearchGate. (n.d.). Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent | Request PDF. Retrieved February 13, 2024, from [Link]
-
University of Colorado Boulder. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved February 13, 2024, from [Link]
- Google Patents. (n.d.). CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof.
- Beilstein Journal of Organic Chemistry. (2021). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts. Beilstein Journal of Organic Chemistry, 17, 2186–2193.
-
University of Toronto. (n.d.). 13 Friedel-Crafts Acylation. Retrieved February 13, 2024, from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved February 13, 2024, from [Link]
-
Master Organic Chemistry. (2018, May 30). The Intramolecular Friedel-Crafts Reaction. Retrieved February 13, 2024, from [Link]
-
YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved February 13, 2024, from [Link]
-
Organic Syntheses. (n.d.). 10. Retrieved February 13, 2024, from [Link]
-
ResearchGate. (n.d.). Reduction of 1 with sodium borohydride to 2. | Download Table. Retrieved February 13, 2024, from [Link]
- Google Patents. (n.d.). WO2023156311A1 - Processes for the preparation of 1,2,3,5,6,7-hexahydro-s-indacene derivatives.
-
ResearchGate. (n.d.). Novel Synthesis of 1‐(1,2,3,5,6,7‐Hexahydro‐s‐indacen‐4‐yl)‐3‐ [4‐(1‐hydroxy‐1‐methyl‐ethyl)‐furan‐2‐sulfonyl]urea, an Antiinflammatory Agent. Retrieved February 13, 2024, from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3 | Request PDF. Retrieved February 13, 2024, from [Link]
-
Beilstein Archives. (n.d.). Transition Metal-Free Intramolecular Friedel-Crafts Reaction by Alkene Activation: A Method for the Synthesis of Some Novel Xant. Retrieved February 13, 2024, from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) For The Reduction of Aldehydes and Ketones. Retrieved February 13, 2024, from [Link]
-
Wikipedia. (n.d.). Sodium borohydride. Retrieved February 13, 2024, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indanes. Retrieved February 13, 2024, from [Link]
- MDPI. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Journal of Chemistry, 2022, 1-11.
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved February 13, 2024, from [Link]
-
Chemistry Stack Exchange. (2018, March 2). Propose a synthesis of indane from benzene. Retrieved February 13, 2024, from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved February 13, 2024, from [Link]
-
PubChem. (n.d.). 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine. Retrieved February 13, 2024, from [Link]
- Google Patents. (n.d.). CN113248356A - Industrial production method of 4-hydroxy-1-indanone.
- MDPI. (2016).
-
PubMed. (2022). Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b]o[1][4]xazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. Journal of Medicinal Chemistry, 65(21), 14721–14739.
- Indian Academy of Sciences. (1983). Chiral synthesis of optically active S(+)-2,6,7,7a-tetrahydro-lfl. Journal of Chemical Sciences, 92(2), 123-130.
-
Royal Society of Chemistry. (n.d.). Expeditious synthesis of 1-aminoindane derivatives achieved by-[1][2]hydride shift mediated C(sp3)–H bond functionalization. Chemical Communications. Retrieved February 13, 2024, from [Link]
- Beilstein Journal of Organic Chemistry. (2016). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Beilstein Journal of Organic Chemistry, 12, 1938–1945.
- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
Sources
- 1. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of deuterium-labelled analogues of NLRP3 inflammasome inhibitor MCC950 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine | C12H15N | CID 11252285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to Characterizing the Cross-Reactivity of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol
In the landscape of drug discovery and chemical biology, the journey of a small molecule from a mere structural diagram to a well-characterized tool or therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity—its ability to interact with its intended biological target with minimal off-target effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the cross-reactivity profiling of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol, a unique s-indacene derivative.
While specific biological data for this exact molecule is not extensively published, its rigid, polycyclic structure and phenolic hydroxyl group suggest a potential for interactions with a variety of biological targets. Derivatives of the s-indacene core have been explored for diverse activities, including anti-inflammatory and anti-proliferative properties.[1][2][3][4] For instance, a derivative of 1,2,3,5,6,7-hexahydro-s-indacen-4-ol has been synthesized as an anti-inflammatory agent, potentially acting via NLRP3 inhibition.[1][5][6] Given this precedent, a thorough investigation into the selectivity of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol is not just recommended; it is imperative for the accurate interpretation of any observed biological effects.
This guide is structured to provide a logical, tiered approach to experimental design, moving from broad, unbiased screening to more focused, hypothesis-driven assays. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The Imperative of Selectivity Profiling
In drug discovery, a lack of selectivity can lead to off-target side effects, which is a primary cause of high attrition rates for drug candidates.[7][8] Understanding a compound's cross-reactivity is crucial for:
-
Target Validation: Ensuring that the observed phenotype is a result of modulating the intended target.
-
Safety Assessment: Identifying potential adverse effects early in the development process.
-
Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity and potency.
-
Drug Repurposing: Uncovering new therapeutic applications for existing molecules.[9][10]
The phenolic nature of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol warrants special consideration. Phenolic compounds are known to be promiscuous in various assays, potentially acting as antioxidants, aggregators, or interfering with assay readouts.[11][12] Therefore, robust counter-screens and orthogonal assays are essential.
A Tiered Approach to Cross-Reactivity Assessment
We propose a multi-pronged strategy to comprehensively profile the cross-reactivity of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol. This approach is designed to maximize information while efficiently utilizing resources.
Caption: A tiered workflow for assessing compound cross-reactivity.
Tier 1: Broad Spectrum, Unbiased Screening
The initial step is to cast a wide net to identify potential areas of biological activity without preconceived notions of the compound's target.
-
Unbiased Proteomic Profiling: Techniques like the Cellular Thermal Shift Assay (CETSA®) coupled with mass spectrometry can provide an unbiased view of compound-protein interactions within a physiologically relevant context.[13] This method assesses target engagement by measuring changes in protein thermal stability upon compound binding across the proteome.[13]
-
Large-Scale Cell-Based Phenotypic Screening: High-content screening (HCS) across a diverse panel of cell lines can reveal unexpected cellular phenotypes.[14][15] Monitoring a variety of cellular parameters, such as morphology, proliferation, and viability, can provide clues to the pathways affected by the compound.[16][17][18]
Tier 2: Focused Target Family Screening
Based on the initial hits from Tier 1 or structural similarity to known ligands, more focused screening against large panels of related proteins is warranted.
-
Kinase Panel Screening: Given that many signaling pathways are regulated by kinases and that kinase inhibitors are a major class of drugs, screening against a broad kinase panel is a standard and informative step.[10]
-
GPCR Panel Screening: G-protein coupled receptors are another major drug target class. Radioligand binding assays are a robust and sensitive method for screening large GPCR panels.[19][20]
-
Ion Channel Panel Screening: If initial phenotypic screens suggest effects on cellular excitability or ion homeostasis, a panel of ion channel assays is crucial.
Tier 3: Target Validation and Mechanistic Studies
Once putative targets are identified, the focus shifts to validating these interactions and understanding the mechanism of action.
-
Biochemical Assays: Direct interaction between 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol and a purified protein target should be confirmed using methods like enzyme inhibition assays or receptor binding assays.[21][22][23] These assays allow for the determination of key quantitative parameters like IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).[20]
-
Cellular Target Engagement Assays: It is critical to confirm that the compound engages its target in a cellular environment.[10] Techniques like NanoBRET™ can be used to quantify compound binding to a specific protein in living cells.
-
Downstream Signaling Pathway Analysis: Once target engagement is confirmed, the functional consequences of this interaction should be investigated by examining downstream signaling events, for example, through western blotting for phosphorylated proteins or reporter gene assays.[14]
Experimental Protocols
Below are representative, detailed protocols for key assays in the cross-reactivity profiling workflow.
Protocol 1: Radioligand Receptor Binding Assay (Competition)
This protocol is a standard method for determining the affinity of a test compound for a specific receptor.[24][25]
Objective: To determine the inhibitory constant (Ki) of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol for a putative GPCR target.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-ligand).
-
Test compound: 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of a known, unlabeled ligand).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol in assay buffer.
-
In a 96-well plate, add in order: assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand receptor binding assay.
Protocol 2: Enzyme Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol against a purified enzyme.[21][26][27]
Objective: To determine the IC50 of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol against a putative enzyme target.
Materials:
-
Purified enzyme.
-
Enzyme substrate.
-
Test compound: 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol.
-
Assay buffer optimized for the enzyme's activity.
-
96-well microplate.
-
Microplate reader capable of detecting the product (e.g., absorbance, fluorescence).
Procedure:
-
Prepare serial dilutions of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol in assay buffer.
-
Add the enzyme and the test compound (or buffer for control) to the wells of a microplate.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding the substrate.
-
Monitor the formation of the product over time using a microplate reader.
-
Determine the initial reaction velocity for each concentration of the inhibitor.
-
Calculate the percent inhibition and determine the IC50 value using non-linear regression.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Cross-Reactivity Profile of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol
| Target/Assay | IC50 / Ki (µM) | Assay Type | Comments |
| Primary Target (Hypothetical) | |||
| NLRP3 | 0.15 | Cell-based (IL-1β release) | Potent inhibition |
| Off-Target Screening | |||
| Kinase Panel (Top 5 hits) | |||
| - Kinase A | > 50 | Biochemical | No significant activity |
| - Kinase B | 12.5 | Biochemical | Moderate off-target activity |
| - Kinase C | 25.0 | Biochemical | Weak off-target activity |
| - Kinase D | > 50 | Biochemical | No significant activity |
| - Kinase E | 8.9 | Biochemical | Moderate off-target activity |
| GPCR Panel (Binding >50% at 10µM) | |||
| - Receptor X | 5.2 | Radioligand Binding | Potential off-target |
| - Receptor Y | > 10 | Radioligand Binding | No significant binding |
| Assay Interference | |||
| Antioxidant Activity (DPPH) | 45.0 | Biochemical | Weak antioxidant properties |
Comparison with Alternatives
A direct comparison of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol with other compounds is challenging without experimental data. However, once a primary target is confirmed (e.g., NLRP3), its selectivity profile can be benchmarked against known inhibitors of that target. For example, if it is indeed an NLRP3 inhibitor, its cross-reactivity against the kinase and GPCR panels should be compared to that of a well-characterized NLRP3 inhibitor like MCC950.
Conclusion
The systematic evaluation of a compound's cross-reactivity is a cornerstone of modern drug discovery and chemical probe development.[10] For a novel scaffold like 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol, a comprehensive and unbiased approach is essential to unlock its full potential and avoid misleading interpretations of its biological activity. The tiered strategy outlined in this guide, combining broad-based screening with rigorous target validation, provides a robust framework for elucidating the selectivity profile of this and other novel chemical entities. By adhering to principles of scientific integrity and employing self-validating experimental designs, researchers can confidently advance our understanding of new small molecules and their therapeutic promise.
References
- Small molecule selectivity and specificity profiling using functional protein microarrays.
- Cell Based Assays | Biomarker & Phenotypic Profiling - Domainex.
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen.
- Therapeutically relevant cell-based assays for drug discovery - Nuvisan.
- Four ways to measure selectivity | Download Scientific Diagram - ResearchGate.
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC. Available at: [Link]
-
An Interpretable Machine Learning model for Selectivity of Small Molecules against Homologous Protein Family - ChemRxiv. Available at: [Link]
-
Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity - Promega Connections. Available at: [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. Available at: [Link]
-
An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family - Taylor & Francis. Available at: [Link]
-
Target identification, selectivity profiling and binding site mapping of small molecule and peptide drugs by LiP-MS - AACR Journals. Available at: [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Available at: [Link]
-
Identification and selectivity profiling of small-molecule degraders via multi-omics approaches - PubMed. Available at: [Link]
-
Target-specific compound selectivity for multi-target drug discovery and repurposing. Available at: [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. Available at: [Link]
-
In vitro receptor binding assays: General methods and considerations - ResearchGate. Available at: [Link]
-
CETSA® for Selectivity Profiling in Drug Discovery | Pelago Bioscience. Available at: [Link]
-
Target-specific compound selectivity for multi-target drug discovery and repurposing. Available at: [Link]
-
A powerful tool for drug discovery - European Pharmaceutical Review. Available at: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. Available at: [Link]
-
Receptor Binding - Technical Notes - Sygnature Discovery. Available at: [Link]
-
About Ligand Binding Assays - Gifford Bioscience. Available at: [Link]
-
Novel Synthesis of 1‐(1,2,3,5,6,7‐Hexahydro‐s‐indacen‐4‐yl)‐3‐ [4‐(1‐hydroxy‐1‐methyl‐ethyl)‐furan‐2‐sulfonyl]urea, an Antiinflammatory Agent. - ResearchGate. Available at: [Link]
-
An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H. Available at: [Link]
-
Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent | Request PDF - ResearchGate. Available at: [Link]
- WO2023156311A1 - Processes for the preparation of 1,2,3,5,6,7-hexahydro-s-indacene derivatives - Google Patents.
-
Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO 2 -Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates - MDPI. Available at: [Link]
-
New indene-derivatives with anti-proliferative properties - PubMed. Available at: [Link]
-
New indene-derivatives with anti-proliferative properties | Request PDF - ResearchGate. Available at: [Link]
-
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine - PubChem. Available at: [Link]
-
s-Indacene | C12H8 | CID 5460734 - PubChem - NIH. Available at: [Link]
-
Sensitivity of phenolic compounds evaluated by a new approach of analytical methods. Available at: [Link]
-
Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha - Frontiers. Available at: [Link]
-
Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels - PMC. Available at: [Link]
-
Multi-target analysis of synthetic phenolic compounds in human blood - VU Research Portal. Available at: [Link]
-
Multi-target analysis of synthetic phenolic compounds in human blood - PubMed. Available at: [Link]
-
Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents - PMC. Available at: [Link]
-
Gas Chromatographic analysis of potentially bioactive compounds in leaf and root extracts of Muntingia calabura and their expected antibacterial activities - Natural Resources for Human Health. Available at: [Link]
-
4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-1-ol | C12H13NO3 - PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New indene-derivatives with anti-proliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2023156311A1 - Processes for the preparation of 1,2,3,5,6,7-hexahydro-s-indacene derivatives - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. research.aalto.fi [research.aalto.fi]
- 9. researchgate.net [researchgate.net]
- 10. promegaconnections.com [promegaconnections.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha [frontiersin.org]
- 13. pelagobio.com [pelagobio.com]
- 14. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioivt.com [bioivt.com]
- 16. Cell Based Assays | Biomarker & Phenotypic Profiling | Domainex [domainex.co.uk]
- 17. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 18. nuvisan.com [nuvisan.com]
- 19. researchgate.net [researchgate.net]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
Robust Reproducibility in Hexahydro-s-indacen-4-ol Workflows: A Comparative Technical Guide
Topic: Reproducibility of Experiments with 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol Content Type: Publish Comparison Guide
Executive Summary
1,2,3,5,6,7-Hexahydro-s-indacen-4-ol (CAS: 63089-54-3) is a rigid, tricyclic phenolic scaffold critical in the development of high-potency NLRP3 inflammasome inhibitors (e.g., analogs of MCC950 and GDC-2394). Unlike its flexible alternatives, this compound locks ligands into a planar, lipophilic conformation that maximizes binding affinity but introduces severe solubility and stability challenges.
This guide addresses the high failure rate in biological and chemical workflows involving this scaffold, specifically targeting precipitation-induced false negatives and oxidative degradation .
Part 1: Critical Analysis & Alternatives
The primary experimental trade-off with s-indacene derivatives is Conformational Rigidity vs. Aqueous Solubility .
Comparative Performance Matrix
| Feature | 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol | Alternative A: 5-Indanol | Alternative B: 2,6-Diisopropylphenol |
| Structure Type | Tricyclic, Rigid, Planar | Bicyclic, Semi-rigid | Monocyclic, Flexible, Bulky |
| LogP (Calc.) | ~3.8 - 4.2 (High Lipophilicity) | ~2.4 (Moderate) | ~3.5 (High) |
| Solubility (Aq) | Very Low (< 10 µM) | Moderate (~ 5 mM) | Low (< 100 µM) |
| Oxidation Risk | High (Benzylic positions prone to auto-oxidation) | Moderate | Low (Sterically protected) |
| Binding Entropy | Low penalty (Pre-organized) | Medium penalty | High penalty (Flexible) |
| Primary Use | High-affinity Scaffold (NLRP3, GPCRs) | Control for Rigidity/SAR | Steric Control |
Why Reproducibility Fails
-
The "Crash-Out" Effect: Due to its high LogP and rigid planarity, the s-indacene scaffold aggregates rapidly in aqueous buffers (>1% DMSO), often forming micro-crystals that are invisible to the naked eye but scatter light in fluorescence assays, leading to erratic IC50 data.
-
Regioisomeric Impurities: Synthesis from indan often yields traces of as-indacene (asymmetric) derivatives. While the s-indacene core is symmetric, functionalization can break this symmetry, and commercial batches may contain inseparable isomers that differ in biological activity.
-
Benzylic Oxidation: The methylene groups at positions 1, 3, 5, and 7 are activated by the aromatic ring. Improper storage leads to ketone formation (1-one derivatives), drastically altering polarity.
Part 2: Experimental Protocols
Protocol A: Self-Validating Solubilization (The "Step-Down" Method)
Objective: To prepare stable assay stocks without precipitation.
Reagents:
-
Compound: 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol (>97% purity).
-
Solvent: Anhydrous DMSO (stored over molecular sieves).
-
QC: Nephelometer or Absorbance Plate Reader (600 nm).
Workflow:
-
Primary Stock (Solvation): Dissolve solid compound in 100% DMSO to reach 20 mM . Sonicate for 5 minutes at 25°C.
-
Validation: Visually inspect for clarity. If hazy, centrifuge at 10,000 x g for 5 mins.
-
-
Intermediate Dilution (The Critical Step): Do NOT dilute directly into aqueous buffer. Create a 10x Working Stock in 50% DMSO/50% Buffer.
-
Why: This intermediate polarity prevents the "solvent shock" that causes immediate precipitation.
-
-
Final Assay Prep: Dilute the 10x stock 1:10 into the final assay buffer (Final DMSO: 5%).
-
Turbidity Check (Self-Validation): Measure OD600 immediately.
-
Pass Criteria: OD600 < 0.005 (above background).
-
Fail Criteria: OD600 > 0.01 indicates micro-precipitation. Do not proceed.
-
Protocol B: Quality Control for Oxidative Degradation
Objective: Detect benzylic ketone impurities before use.
Method: 1H-NMR (CDCl3 or DMSO-d6) Diagnostic Signals:
-
Product (Pure): Look for the multiplet signals of the aliphatic rings (CH2) around 2.0 - 2.9 ppm . The aromatic singlet (H-8) should be distinct around 6.8 - 7.0 ppm .
-
Impurity (Oxidized): Check for a triplet/multiplet shifted downfield to ~3.0 - 3.5 ppm (alpha to carbonyl) or a split in the aromatic signal.
-
Action: If oxidized content >5%, repurify via silica flash chromatography (Hexane:EtOAc gradient) immediately before use. Phenolic oxidation products are often colored (yellow/brown); discard if the solid is not off-white.
Part 3: Visualization & Logic
Diagram 1: Structural Logic & SAR Comparison
This diagram illustrates the structural relationship between the rigid s-indacene scaffold and its flexible alternatives, highlighting the "Lock" mechanism that drives potency but hinders solubility.
Caption: Comparison of the flexible 5-indanol vs. the rigid s-indacene scaffold, showing the direct trade-off between potency (entropic advantage) and solubility (aggregation risk).
Diagram 2: Reproducibility Decision Tree
A logic flow for researchers to determine if their experimental data is valid or compromised by physicochemical artifacts.
Caption: The "Step-Down" solubilization workflow designed to detect and prevent micro-precipitation artifacts in biological assays.
References
-
O'Brien, P., et al. (2022). Overcoming Preclinical Safety Obstacles to Discover GDC-2394: A Potent and Selective NLRP3 Inhibitor. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine.[1][2][3] National Library of Medicine. Retrieved from [Link]
-
Gaylord Chemical. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from [Link]
Sources
- 1. 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine | 63089-56-5 [chemicalbook.com]
- 2. WO2023156311A1 - Processes for the preparation of 1,2,3,5,6,7-hexahydro-s-indacene derivatives - Google Patents [patents.google.com]
- 3. 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine | C12H15N | CID 11252285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
